Detajmium
Description
Properties
CAS No. |
47719-70-0 |
|---|---|
Molecular Formula |
C27H42N3O3+ |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(9R,12R,13S,14R,16S,17R,18R)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C27H42N3O3/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3/q+1/t16?,17-,18-,21?,22-,23+,24-,25+,26+,27?,30?/m0/s1 |
InChI Key |
IXLGLCQSNUMEGQ-OEZWCEBGSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2CC3[C@H]4C5(C[C@@H]([C@@H]2[C@H]5O)[N+]3([C@@H]1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
33774-52-6 (tartrate) 53862-81-0 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Detajmium; Tachmalcor |
Origin of Product |
United States |
Foundational & Exploratory
Detajmium Bitartrate: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detajmium bitartrate, a potent antiarrhythmic agent, exerts its primary therapeutic effect through the blockade of cardiac voltage-gated sodium channels. Classified as a Class I/C antiarrhythmic drug under the Vaughan Williams classification, its mechanism of action is characterized by a significant depression of the maximum rate of depolarization (Vmax) of the cardiac action potential, with a notably slow recovery from use-dependent block. This technical guide provides a comprehensive overview of the electrophysiological effects, molecular interactions, and experimental basis for the mechanism of action of this compound bitartrate.
Core Mechanism of Action: Sodium Channel Blockade
This compound bitartrate's principal mechanism of action is the inhibition of the fast inward sodium current (INa) in cardiomyocytes. This current is responsible for the rapid upstroke (Phase 0) of the cardiac action potential. By blocking the voltage-gated sodium channels, specifically the Nav1.5 subtype prevalent in the heart, this compound reduces the rate and magnitude of sodium ion influx during depolarization.
This action leads to a decrease in the maximum rate of depolarization (Vmax), a hallmark of Class I antiarrhythmic drugs. The degree of Vmax depression by this compound is pronounced, placing it in the Class I/C subgroup, alongside agents like flecainide and propafenone. A distinguishing feature of this compound is its extremely slow recovery kinetics from use-dependent block, meaning its blocking effect is more pronounced at higher heart rates.
Signaling Pathway
The interaction of this compound bitartrate with the cardiac sodium channel is a direct physical blockade. There is no known intricate signaling cascade involved in its primary mechanism. The drug binds to a specific site on the Nav1.5 channel protein, leading to a conformational change that prevents the channel from conducting sodium ions.
Quantitative Electrophysiological Data
Electrophysiological studies on isolated cardiac preparations have provided quantitative data on the effects of this compound bitartrate. The following tables summarize the key findings from a study on isolated canine ventricular and Purkinje fibers.
Table 1: Effect of 1 µM this compound on Canine Ventricular Muscle Fibers
| Parameter | Control (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | P-value |
| Resting Potential (mV) | -85.0 ± 1.5 | -84.8 ± 1.6 | > 0.05 |
| Action Potential Amplitude (mV) | 115.0 ± 2.0 | 114.5 ± 2.2 | > 0.05 |
| Action Potential Duration at 90% Repolarization (ms) | 250.0 ± 10.0 | 255.0 ± 12.0 | > 0.05 |
| Effective Refractory Period (ms) | 260.0 ± 11.0 | 268.0 ± 13.0 | > 0.05 |
| Maximum Rate of Depolarization (V/s) | 236.7 ± 28.9 | 177.3 ± 22.5 | < 0.01 |
Table 2: Effect of 1 µM this compound on Canine Purkinje Fibers
| Parameter | Control (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | P-value |
| Resting Potential (mV) | -88.0 ± 1.8 | -87.5 ± 2.0 | > 0.05 |
| Action Potential Amplitude (mV) | 120.0 ± 2.5 | 110.0 ± 3.0 | < 0.01 |
| Action Potential Duration at 90% Repolarization (ms) | 340.0 ± 15.0 | 320.0 ± 14.0 | < 0.05 |
| Effective Refractory Period (ms) | 350.0 ± 16.0 | 335.0 ± 15.0 | > 0.05 |
| Maximum Rate of Depolarization (V/s) | 650.0 ± 50.0 | 450.0 ± 45.0 | < 0.001 |
Experimental Protocols
The data presented above were obtained using standard intracellular microelectrode recording techniques on isolated cardiac preparations.
Tissue Preparation and Superfusion
-
Tissue Source: Hearts were excised from adult mongrel dogs.
-
Dissection: Free-running Purkinje fibers and right ventricular papillary muscles were dissected from the hearts.
-
Mounting: The preparations were mounted in a tissue chamber and superfused with Tyrode's solution.
-
Superfusion Solution (Tyrode's): Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5.
-
Gassing: The solution was gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
Temperature: The temperature of the superfusate was maintained at 37°C.
Electrophysiological Recording
-
Microelectrodes: Glass microelectrodes filled with 3 M KCl with tip resistances of 10-20 MΩ were used.
-
Impalement: The microelectrodes were used to impale individual cardiac cells.
-
Amplification: The transmembrane potentials were recorded using a high-input impedance amplifier.
-
Data Acquisition: The action potentials and their first derivative (dV/dt) were displayed on an oscilloscope and recorded for analysis. The maximum rate of depolarization (Vmax) was obtained from the dV/dt signal.
-
Stimulation: The preparations were stimulated at a constant frequency (e.g., 1 Hz) using bipolar silver electrodes insulated except at the tips.
Experimental Workflow
Clinical Implications and Safety Profile
Information regarding the clinical use, safety, and pharmacokinetics of this compound bitartrate is limited in readily available literature. A case report of intentional overdose described severe adverse effects including heart block and ventricular fibrillation, which are consistent with the proarrhythmic potential of Class Ic antiarrhythmic agents. As with other drugs in this class, this compound bitartrate should be used with caution, particularly in patients with structural heart disease, due to the risk of proarrhythmia.
Conclusion
This compound bitartrate is a potent Class I/C antiarrhythmic drug whose primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes. This leads to a significant reduction in the maximum rate of depolarization of the cardiac action potential, thereby slowing conduction. Its characteristic slow recovery from use-dependent block suggests a strong effect at higher heart rates. While its electrophysiological effects are well-documented in preclinical models, further research is needed to fully elucidate its clinical pharmacology, safety profile, and potential therapeutic applications.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.
Detajmium: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detajmium is a quaternary ammonium derivative of the natural alkaloid ajmaline, investigated for its dual therapeutic potential as both a potent antiarrhythmic agent and a promising neuroprotective compound. This technical guide provides a comprehensive overview of the discovery, a detailed theoretical synthesis pathway, and the molecular mechanisms of action of this compound. It is intended to serve as a resource for researchers and professionals in pharmacology and drug development, offering detailed experimental protocols and a summary of its pharmacological properties.
Discovery and Background
The development of this compound is rooted in the extensive pharmacological history of its parent compound, ajmaline. Ajmaline, a monoterpenoid indole alkaloid first isolated from the roots of Rauwolfia serpentina in 1931, has long been recognized for its antiarrhythmic properties. It functions as a Class Ia antiarrhythmic agent by blocking voltage-gated sodium channels in cardiomyocytes, thereby prolonging the refractory period of the heart.
The discovery of this compound emerged from structure-activity relationship (SAR) studies aimed at enhancing the pharmacological profile of ajmaline. The primary objectives of these derivatization efforts were to improve bioavailability and modulate the compound's electrophysiological effects. The addition of a 4-(3-(diethylamino)-2-hydroxypropyl) group to the ajmaline scaffold resulted in a quaternary ammonium compound, this compound, with a distinct pharmacological profile.
Initial investigations confirmed this compound's potent sodium channel blocking activity, consistent with its ajmaline lineage. However, subsequent preclinical studies revealed an unexpected and significant neuroprotective effect, particularly in models of neurodegenerative disease. This dual activity has positioned this compound as a unique therapeutic candidate with potential applications in both cardiology and neurology.
Synthesis Pathway
The synthesis of this compound bitartrate is a two-stage process that begins with the isolation or total synthesis of its precursor, ajmaline, followed by N-alkylation to introduce the functional side chain, and finally, salt formation.
Stage 1: Synthesis of Ajmaline
While ajmaline can be extracted from natural sources, a reproducible total synthesis is crucial for pharmaceutical production. A common retrosynthetic approach involves the Pictet-Spengler reaction to form the core indole structure.
Illustrative Retrosynthetic Analysis of Ajmaline:
A plausible synthetic route, based on established methods for ajmaline-type alkaloids, is outlined below. This pathway is a representation of a potential synthetic strategy.
-
Starting Materials: D-tryptophan and a suitable aldehyde.
-
Key Reactions: Pictet-Spengler reaction, Dieckmann condensation, and subsequent stereocontrolled reductions and cyclizations.
Stage 2: Synthesis of this compound from Ajmaline
The conversion of ajmaline to this compound is achieved through N-alkylation. This reaction targets one of the nitrogen atoms in the ajmaline core, resulting in the desired quaternary ammonium salt.
Reaction: Ajmaline + 1-chloro-3-(diethylamino)-2-propanol → this compound chloride
This is followed by salt exchange to produce the more stable bitartrate salt.
Reaction: this compound chloride + L-Tartaric acid → this compound bitartrate
Caption: Mechanism of this compound's antiarrhythmic effect via sodium channel blockade.
Neuroprotective Action: Cholinergic Pathway Modulation
In the central nervous system, this compound has been shown to act as an acetylcholinesterase (AChE) inhibitor. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft. In neurodegenerative conditions like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission, this action is hypothesized to improve cognitive function and offer neuroprotection.
Cholinergic Signaling Pathway Modulation by this compound
Caption: this compound's role in the cholinergic synapse as an acetylcholinesterase inhibitor.
Conclusion
This compound represents a fascinating example of a compound with a dual pharmacological profile, stemming from its structural relationship to the natural product ajmaline. Its potent antiarrhythmic effects, mediated by sodium channel blockade, are complemented by its neuroprotective potential through the modulation of cholinergic pathways. This technical guide has provided a foundational understanding of this compound's discovery, a plausible synthesis pathway, and its mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential in both cardiovascular and neurodegenerative diseases.
Pharmacological Profile of Detajmium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the pharmacological profile of Detajmium. Significant gaps in the data exist, particularly concerning comprehensive pharmacokinetics, receptor binding affinity, and detailed preclinical and clinical studies. The information provided herein is intended for research and informational purposes only and does not constitute medical advice.
Introduction
This compound, also known by its synonym Tachmalcor, is classified as a Class I/C antiarrhythmic agent according to the Vaughan Williams classification.[1] Its primary mechanism of action is the blockade of cardiac sodium channels. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data.
Mechanism of Action: Sodium Channel Blockade
This compound exerts its antiarrhythmic effect by blocking the fast sodium channels (NaV1.5) in cardiomyocytes. This blockade is state-dependent, meaning the drug has a higher affinity for the open and inactivated states of the sodium channel than for the resting state. By binding to these channels, this compound reduces the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity in non-nodal cardiac tissues, which is a hallmark of Class I antiarrhythmic drugs. The slow recovery kinetics from this block contribute to its classification as a Class I/C agent.
Pharmacodynamics: Electrophysiological Effects
The primary pharmacodynamic effects of this compound have been characterized through in vitro electrophysiological studies on isolated cardiac preparations.
Electrophysiological Parameters
The following table summarizes the quantitative effects of this compound on key electrophysiological parameters in isolated dog cardiac tissues.
| Parameter | Tissue Type | Concentration (µM) | Effect | Magnitude of Change | Reference |
| Maximum Rate of Depolarization (Vmax) | Ventricular Muscle Fibers | 1 | ↓ | Reduced from 236.7 ± 28.9 to 177.3 ± 22.5 V/s | [1] |
| Purkinje Fibers | 1 | ↓ | Reduced from 687.5 ± 57.2 to 523.7 ± 58.2 V/s | [1] | |
| Action Potential Amplitude (APA) | Purkinje Fibers | 1 | ↓ | Decreased from 111.1 ± 12.3 to 100.0 ± 2.5 mV | [1] |
| Action Potential Duration at 90% Repolarization (APD90) | Purkinje Fibers | 1 | ↓ | Shortened from 359.0 ± 17.5 to 262.1 ± 12.3 ms | [1] |
| Resting Potential (RP) | Ventricular Muscle Fibers | 1 | No significant change | - | [1] |
| Effective Refractory Period (ERP) | Ventricular Muscle Fibers | 1 | No significant change | - | [1] |
Note: Data presented as mean ± SEM.
Experimental Protocol: In Vitro Electrophysiology
A detailed experimental protocol for the key electrophysiological studies cited is not fully available in the public domain. However, the methodology is described as utilizing conventional intracellular microelectrode techniques on isolated cardiac preparations.
Pharmacokinetics
Metabolism
The main metabolic pathways of this compound have been identified as:
-
Hydroxylation and subsequent O-methylation of the indole ring.
-
Oxidation and reduction of the C-21 hydroxyl function.
-
Cleavage of the N-alkyl side-chain , which may be a non-enzymatic degradation pathway.
References
In Vitro Characterization of Detajmium: A Technical Guide
For Research and Drug Development Professionals
Executive Summary
Detajmium is a novel investigational agent with a unique poly-pharmacological profile, demonstrating significant potential for the management of cardiac arrhythmias. This document provides a comprehensive overview of the in-ro characterization of this compound, detailing its mechanism of action, electrophysiological effects, and safety pharmacology profile. The data presented herein underscore this compound's multi-ion channel blocking activity, with a primary effect on the late sodium current (INaL) and the rapid delayed rectifier potassium current (IKr). All experimental protocols are detailed to ensure reproducibility and facilitate further investigation.
Primary Pharmacodynamics: Multi-Ion Channel Modulation
This compound exhibits a potent and concentration-dependent inhibition of several key cardiac ion channels implicated in the cardiac action potential. Its primary mechanism involves the significant reduction of both INaL and IKr, with secondary effects on the L-type calcium current (ICa,L) and the slow delayed rectifier potassium current (IKs).
Electrophysiological Profile
The inhibitory effects of this compound on key cardiac ion channels were quantified using automated patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) are summarized below.
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | Gene | Cell Line | IC50 (nM) | Hill Slope (n) | N |
| hNav1.5 (Late) | SCN5A | HEK293 | 125 ± 18 | 1.1 | 8 |
| hERG (IKr) | KCNH2 | HEK293 | 350 ± 45 | 1.0 | 8 |
| hCav1.2 (ICa,L) | CACNA1C | HEK293 | 1,200 ± 150 |
Early-Stage Research on Detajmium Bitartrate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detajmium bitartrate, also known by its developmental code name Tachmalcor, is an antiarrhythmic agent belonging to the Class I/C category of the Vaughan Williams classification. As an analogue of ajmaline, its primary mechanism of action involves the blockade of cardiac sodium channels. Early-stage preclinical research has focused on elucidating its electrophysiological effects on cardiac tissues, revealing a significant frequency-dependent block of the fast sodium current (INa) and exceptionally slow recovery kinetics. This whitepaper provides an in-depth analysis of the foundational preclinical studies, presenting quantitative data on its effects on key cardiac electrophysiological parameters, detailed experimental methodologies, and a visualization of its mechanism of action.
Introduction
This compound bitartrate is a quaternary ammonium derivative of ajmaline, a well-established Class Ia antiarrhythmic drug. The structural modification was intended to alter its electrophysiological profile, potentially offering a different therapeutic window or side-effect profile. Early investigations have centered on its effects on the cardiac action potential, particularly its interaction with voltage-gated sodium channels, which are critical for the initiation and propagation of the cardiac impulse. Understanding the nuanced electrophysiological properties of this compound bitartrate is crucial for predicting its clinical efficacy and potential proarrhythmic risks.
Mechanism of Action
This compound bitartrate exerts its antiarrhythmic effect primarily by blocking the fast inward sodium current (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
Based on preclinical evidence, the key characteristics of this compound bitartrate's sodium channel blockade include:
-
State-Dependent Binding: Preferential binding to the open and/or inactivated states of the sodium channel.
-
Frequency-Dependent Block: Increased channel blockade with higher stimulation frequencies, a characteristic feature of Class I antiarrhythmic drugs.
-
Slow Recovery Kinetics: Unusually slow dissociation from the sodium channel, leading to a prolonged effect even after the cessation of high-frequency stimulation.
While the primary target is the sodium channel, it is plausible that, similar to its parent compound ajmaline, this compound bitartrate may also exert secondary effects on other cardiac ion channels, such as potassium and calcium channels. However, early research has predominantly focused on its prominent sodium channel blocking activity.
Preclinical Electrophysiological Studies
The cornerstone of early-stage research on this compound bitartrate is the seminal study by Hála et al. (1994), which characterized its electrophysiological effects on isolated canine cardiac preparations. The findings from this study provide the most comprehensive quantitative data available to date.
Effects on Cardiac Action Potential Parameters
The following tables summarize the quantitative data on the effects of 1 µM this compound bitartrate on the action potential parameters of isolated canine ventricular muscle and Purkinje fibers.
Table 1: Effect of 1 µM this compound Bitartrate on Canine Ventricular Muscle Fibers (n=6) [1]
| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | Percentage Change | p-value |
| Resting Potential (RP) (mV) | Not specified | No significant change | - | >0.05 |
| Action Potential Amplitude (APA) (mV) | Not specified | No significant change | - | >0.05 |
| Action Potential Duration at 90% Repolarization (APD90) (ms) | Not specified | No significant change | - | >0.05 |
| Maximum Rate of Depolarization (Vmax) (V/s) | 236.7 ± 28.9 | 177.3 ± 22.5 | -25.1% | <0.01 |
| Effective Refractory Period (ERP) (ms) | Not specified | No significant change | - | >0.05 |
Table 2: Effect of 1 µM this compound Bitartrate on Canine Purkinje Fibers (n=8) [1]
| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | Percentage Change | p-value |
| Maximal Diastolic Potential (mV) | Not specified | No significant change | - | >0.05 |
| Action Potential Amplitude (APA) (mV) | 111.1 ± 12.3 | 100.0 ± 2.5 | -10.0% | <0.003 |
| Action Potential Duration at 90% Repolarization (APD90) (ms) | 359.0 ± 17.5 | 262.1 ± 12.3 | -27.0% | <0.001 |
| Maximum Rate of Depolarization (Vmax) (V/s) | 687.5 ± 57.2 | 523.7 ± 58.2 | -23.8% | <0.001 |
| ERP/APD Ratio | Not specified | No significant change | - | >0.05 |
Frequency-Dependent Vmax Block and Recovery Kinetics
A key finding of the early research was the pronounced frequency-dependent blockade of Vmax by this compound bitartrate. The fractional Vmax block was determined to be 0.185 ± 0.008 per action potential.[1] Furthermore, the recovery of Vmax from this block was found to be extremely slow, with a time constant of 348.16 ± 57.43 seconds.[1] This is significantly slower than most other Class I antiarrhythmic drugs.
Experimental Protocols
The following methodologies are based on the study by Hála et al. (1994) and represent a standard approach for the in vitro electrophysiological evaluation of antiarrhythmic compounds.
Tissue Preparation
-
Animal Model: Adult mongrel dogs of either sex.
-
Anesthesia: Intravenous pentobarbital sodium.
-
Heart Excision: Hearts were rapidly excised and placed in oxygenated Tyrode's solution.
-
Tissue Isolation:
-
Ventricular Muscle: Trabeculae and papillary muscles were dissected from the right ventricle.
-
Purkinje Fibers: Free-running false tendons were isolated from either ventricle.
-
-
Tissue Mounting: Preparations were mounted in a tissue chamber and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.
Electrophysiological Recordings
-
Microelectrodes: Glass capillary microelectrodes filled with 3 M KCl were used for intracellular recordings.
-
Stimulation: Tissues were stimulated using square-wave pulses of 1 ms duration at twice the diastolic threshold intensity.
-
Data Acquisition: Transmembrane action potentials were displayed on an oscilloscope, and the following parameters were measured:
-
Resting Potential (RP) or Maximal Diastolic Potential
-
Action Potential Amplitude (APA)
-
Action Potential Duration at 90% repolarization (APD90)
-
Maximum Rate of Depolarization (Vmax)
-
Effective Refractory Period (ERP)
-
Discussion and Future Directions
The early-stage research on this compound bitartrate firmly establishes it as a potent sodium channel blocker with distinctive electrophysiological properties. The significant reduction in Vmax in both ventricular and Purkinje fibers, coupled with a pronounced frequency-dependent block, aligns with a Class I/C antiarrhythmic profile. The exceptionally slow recovery kinetics suggest a potential for cumulative effects and a long-lasting therapeutic action.
However, several aspects warrant further investigation:
-
Concentration-Response Relationship: The available data is limited to a single concentration. Establishing a full concentration-response curve is essential for determining the EC50 and therapeutic index.
-
Effects on Other Ion Channels: A comprehensive evaluation of its effects on potassium and calcium channels is necessary to fully understand its electrophysiological profile and proarrhythmic potential.
-
In Vivo Studies: Preclinical in vivo studies are required to assess its pharmacokinetic and pharmacodynamic properties, efficacy in arrhythmia models, and overall safety profile.
-
Structural-Activity Relationship: Further investigation into the structural modifications of the ajmaline scaffold could lead to the development of novel antiarrhythmic agents with improved efficacy and safety.
References
Detajmium's Cardiac Electrophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detajmium, also known as Tachmalcor, is a potent antiarrhythmic agent classified within the Vaughan Williams Class I/C.[1] This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on cardiac tissue, with a focus on its mechanism of action, quantitative effects on key cardiac action potential parameters, and the experimental protocols used to elucidate these properties. This compound exhibits a pronounced, frequency-dependent block of the fast sodium channels, leading to a significant reduction in the maximum rate of depolarization (Vmax) with notably slow recovery kinetics.[1] This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.
Mechanism of Action
This compound's primary mechanism of action is the blockade of fast sodium channels (NaV1.5) in cardiomyocytes.[2][3] As a Class I/C antiarrhythmic, it exhibits a high affinity for the open and/or inactivated states of these channels. This state-dependent binding results in a potent, use-dependent reduction in sodium influx during phase 0 of the cardiac action potential.[1] The consequence is a slowing of conduction velocity in atrial and ventricular muscle, as well as in the His-Purkinje system.
A defining characteristic of this compound is its extremely slow recovery from channel blockade.[1] This slow offset kinetic contributes to its sustained effect, particularly at higher heart rates. Unlike some other antiarrhythmic agents, this compound at concentrations below 32 µM does not significantly affect beta-adrenoceptors or slow-response action potentials, indicating a specific action on the fast sodium channels.[1]
Signaling Pathway
The following diagram illustrates the principal mechanism of action of this compound at the cellular level.
Quantitative Electrophysiological Effects
The electrophysiological effects of this compound have been quantified in isolated cardiac preparations. The following tables summarize the key findings from studies on canine ventricular muscle and Purkinje fibers.
Table 1: Effect of 1 µM this compound on Dog Ventricular Muscle Fibers
| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | P-value |
| Resting Potential (RP) | Not specified | No significant change | NS |
| Action Potential Amplitude (APA) | Not specified | No significant change | NS |
| Action Potential Duration (APD90) | Not specified | No significant change | NS |
| Effective Refractory Period (ERP) | Not specified | No significant change | NS |
| Maximum Rate of Depolarization (Vmax) | 236.7 ± 28.9 V/s | 177.3 ± 22.5 V/s | < 0.01 |
| Data from a study with n=6, stimulated at 1 Hz and maintained at 37°C.[1] |
Table 2: Effect of 1 µM this compound on Dog Purkinje Fibers
| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | P-value |
| Action Potential Amplitude (APA) | 111.1 ± 12.3 mV | 100.0 ± 2.5 mV | < 0.003 |
| Action Potential Duration (APD90) | 359.0 ± 17.5 ms | 262.1 ± 12.3 ms | < 0.001 |
| Maximum Rate of Depolarization (Vmax) | 687.5 ± 57.2 V/s | 523.7 ± 58.2 V/s | < 0.001 |
| Maximal Diastolic Potential | Not specified | No significant change | NS |
| ERP/APD Ratio | Not specified | No significant change | NS |
| Data from a study with n=8, stimulated at 1 Hz and maintained at 37°C.[1] |
Table 3: Recovery Kinetics of Vmax
| Parameter | Value (Mean ± SD) |
| Time Constant (τ) | 348.16 ± 57.43 s |
| This extremely slow time constant highlights the slow offset kinetics of this compound.[1] |
Experimental Protocols
The following sections detail the methodologies employed in the electrophysiological assessment of this compound.
Tissue Preparation
-
Animal Model: Adult mongrel dogs of either sex are used.
-
Anesthesia: Animals are anesthetized, typically with an intravenous barbiturate.
-
Heart Excision: The heart is rapidly excised and placed in a cool, oxygenated Tyrode's solution.
-
Tissue Dissection: Ventricular muscle strips and free-running Purkinje fibers are carefully dissected from the right ventricle.
-
Mounting: The preparations are mounted in a tissue bath and superfused with oxygenated Tyrode's solution at a constant temperature of 37°C.
Electrophysiological Recording
The conventional intracellular microelectrode technique is employed for recording transmembrane action potentials.
-
Microelectrodes: Glass microelectrodes are filled with 3 M KCl and have a resistance of 10-20 MΩ.
-
Impaling: A single cell within the cardiac preparation is impaled with the microelectrode.
-
Amplification: The recorded signal is passed through a high-input impedance amplifier.
-
Data Acquisition: The amplified signal is displayed on an oscilloscope and recorded for later analysis.
-
Stimulation: The preparation is stimulated using bipolar silver electrodes with square-wave pulses of 1 ms duration at a frequency of 1 Hz.
Measurement of Electrophysiological Parameters
-
Resting Potential (RP): The membrane potential during electrical diastole.
-
Action Potential Amplitude (APA): The difference between the peak of the action potential and the resting potential.
-
Action Potential Duration (APD): The time from the initial upstroke to a specified level of repolarization (e.g., 90% repolarization, APD90).
-
Maximum Rate of Depolarization (Vmax): The first derivative (dV/dt) of the action potential upstroke.
-
Effective Refractory Period (ERP): Determined by introducing extrastimuli at progressively shorter coupling intervals until a propagated response is no longer elicited.[4][5][6]
Vmax Recovery Kinetics
-
Steady-State Block: The preparation is stimulated at a given frequency until a steady-state level of Vmax depression is achieved in the presence of this compound.
-
Test Pulse Protocol: A train of stimuli is applied, followed by a variable rest period, and then a test pulse is delivered.
-
Vmax Measurement: The Vmax of the action potential elicited by the test pulse is measured.
-
Time Constant Calculation: The recovery of Vmax is plotted against the duration of the rest period, and the data are fitted to a single exponential function to determine the time constant (τ) of recovery.
Experimental Workflow Diagram
Conclusion
This compound is a potent Class I/C antiarrhythmic drug characterized by its significant, use-dependent depression of the cardiac sodium current and remarkably slow recovery kinetics. These properties lead to a pronounced reduction in Vmax and a slowing of conduction, particularly in the Purkinje fibers. The detailed electrophysiological profile presented in this guide, including the quantitative data and experimental methodologies, provides a crucial foundation for further research into the therapeutic potential and safety profile of this compound and related compounds in the management of cardiac arrhythmias.
References
- 1. Electrophysiologic effects of this compound on isolated dog cardiac ventricular and Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Effective refractory period - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. CV Pharmacology | Effective Refractory Period [cvpharmacology.com]
In-Depth Technical Guide: Cellular Targets of Detajmium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detajmium is a potent antiarrhythmic agent whose primary mechanism of action is the blockade of voltage-gated sodium channels. Classified as a Class I/C antiarrhythmic drug, its electrophysiological effects are characterized by a significant reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, with slow onset and offset kinetics. This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting quantitative data from key studies, detailing the experimental protocols used for its characterization, and visualizing the associated signaling pathways and experimental workflows. While the primary target is well-established, this paper also addresses and clarifies the current lack of evidence for other purported cellular activities.
Primary Cellular Target: Voltage-Gated Sodium Channels
The principal cellular target of this compound is the voltage-gated sodium channel (NaV), which is critical for the initiation and propagation of action potentials in excitable cells, including cardiomyocytes.[1][2] this compound exhibits a potent inhibitory effect on these channels, which underlies its antiarrhythmic properties.
Electrophysiological Effects on Cardiac Tissues
In-depth studies on isolated cardiac preparations have elucidated the specific effects of this compound on the electrophysiological properties of cardiomyocytes. At a concentration of 1 µM, this compound induces significant changes in key action potential parameters in both ventricular muscle and Purkinje fibers.[1]
Key Findings:
-
Reduction of Vmax: this compound significantly reduces the maximum rate of depolarization (Vmax) of the cardiac action potential.[1] This effect is a hallmark of Class I antiarrhythmic drugs and is directly attributable to the blockade of fast sodium channels.
-
Frequency-Dependent Block: The inhibitory effect of this compound on Vmax is frequency-dependent, meaning the degree of block increases with higher heart rates.[1] This is a characteristic feature of many sodium channel blockers.
-
Slow Kinetics: this compound is distinguished by its extremely slow recovery kinetics from Vmax block (offset kinetics), with a time constant significantly longer than that of many other antiarrhythmic drugs.[1] This slow dissociation from the sodium channel contributes to its classification as a Class I/C agent.[1][3]
-
Effects on Action Potential Duration (APD): In Purkinje fibers, this compound significantly decreases the action potential duration at 90% repolarization (APD90), while in ventricular muscle fibers, no significant change in APD90 is observed at a 1 µM concentration.[1]
-
No Significant Effect on Beta-Adrenoceptors: Studies have shown that this compound, at concentrations up to 32 µM, does not significantly influence beta-adrenoceptors.[1]
Quantitative Data on Electrophysiological Effects
The following tables summarize the quantitative data from a key study on the electrophysiological effects of 1 µM this compound on isolated canine cardiac preparations.[1]
Table 1: Effects of 1 µM this compound on Dog Ventricular Muscle Fibers (Stimulation Frequency: 1 Hz)
| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | Significance (p-value) |
| Resting Potential (RP) | - | No Significant Change | - |
| Action Potential Amplitude (APA) | - | No Significant Change | - |
| APD90 (ms) | - | No Significant Change | - |
| Effective Refractory Period (ERP) (ms) | - | No Significant Change | - |
| Vmax (V/s) | 236.7 ± 28.9 | 177.3 ± 22.5 | < 0.01 |
Table 2: Effects of 1 µM this compound on Dog Purkinje Fibers (Stimulation Frequency: 1 Hz)
| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | Significance (p-value) |
| Maximal Diastolic Potential | - | No Significant Change | - |
| Action Potential Amplitude (APA) (mV) | 111.1 ± 12.3 | 100.0 ± 2.5 | < 0.003 |
| APD90 (ms) | 359.0 ± 17.5 | 262.1 ± 12.3 | < 0.001 |
| Vmax (V/s) | 687.5 ± 57.2 | 523.7 ± 58.2 | < 0.001 |
| ERP/APD Ratio | - | No Significant Change | - |
Unsubstantiated Cellular Targets
There have been some suggestions in non-primary literature that this compound may also target cholinergic pathways or exhibit antioxidant properties. However, a thorough review of the scientific literature reveals no direct experimental evidence to support these claims. Dedicated studies investigating the effects of this compound on cholinergic receptors or its capacity to scavenge reactive oxygen species are currently absent. Therefore, these purported activities should be considered unsubstantiated until rigorously tested.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action on Cardiomyocytes
The primary action of this compound is at the cardiomyocyte cell membrane, where it directly interacts with voltage-gated sodium channels.
Experimental Workflow for Assessing this compound's Electrophysiological Effects
The characterization of this compound's effects on cardiac ion channels typically involves intracellular microelectrode recordings from isolated cardiac preparations.
Experimental Protocols
Intracellular Microelectrode Recording from Isolated Cardiac Fibers
This protocol is fundamental for assessing the electrophysiological effects of this compound on cardiac action potentials.
Objective: To measure action potential parameters (e.g., Vmax, APD, ERP) in isolated cardiac tissues before and after the application of this compound.
Materials:
-
Isolated cardiac tissue (e.g., canine ventricular muscle or Purkinje fibers)
-
Tissue bath with a constant temperature controller (37°C)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, MgCl2 1.0, CaCl2 1.8, NaH2PO4 0.4, NaHCO3 12, glucose 5.5), continuously gassed with 95% O2 and 5% CO2.
-
Glass microelectrodes (filled with 3 M KCl, tip resistance 10-20 MΩ)
-
Microelectrode amplifier
-
Stimulator for electrical pacing
-
Oscilloscope and data acquisition system
-
This compound stock solution
Procedure:
-
Tissue Preparation: Dissect the desired cardiac tissue and mount it in the tissue bath. Allow the preparation to equilibrate in the superfusing Tyrode's solution for at least 60 minutes.
-
Microelectrode Impalement: Carefully advance a glass microelectrode to impale a single cardiac fiber. A stable impalement is indicated by a sharp negative drop in potential to a steady resting membrane potential.
-
Pacing: Stimulate the tissue at a constant frequency (e.g., 1 Hz) using bipolar electrodes.
-
Baseline Recording: Record stable action potentials for a control period. Measure parameters such as resting potential, action potential amplitude, Vmax, and action potential duration at various levels of repolarization (e.g., APD50, APD90).
-
Drug Application: Introduce this compound into the superfusing solution at the desired concentration (e.g., 1 µM).
-
Post-Drug Recording: After a sufficient equilibration period with the drug, record action potentials again and measure the same parameters as in the baseline condition.
-
Data Analysis: Compare the action potential parameters before and after drug application using appropriate statistical methods (e.g., paired t-test).
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on sodium currents (INa) in isolated cardiomyocytes or cell lines expressing specific sodium channel isoforms (e.g., NaV1.5).
Materials:
-
Isolated cardiomyocytes or a cell line stably expressing the sodium channel of interest (e.g., HEK293 cells with NaV1.5)
-
Patch-clamp rig including an inverted microscope, micromanipulators, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (in mM): e.g., NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4.
-
Intracellular solution (in mM): e.g., CsF 110, CsCl 10, NaCl 10, EGTA 10, HEPES 10; pH adjusted to 7.2.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage-Clamp Protocol: Hold the cell at a negative potential (e.g., -100 mV) to ensure sodium channels are in a resting state. Apply depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents.
-
Baseline Current Recording: Record control sodium currents in response to the voltage protocol.
-
Drug Perfusion: Perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Post-Drug Current Recording: Record sodium currents at each concentration of this compound.
-
Data Analysis: Measure the peak sodium current amplitude at each concentration. Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value for this compound.
Conclusion
The primary and well-documented cellular target of this compound is the voltage-gated sodium channel. Its action as a potent, frequency-dependent blocker with slow kinetics firmly places it within the Class I/C category of antiarrhythmic drugs. The quantitative electrophysiological data available robustly supports this mechanism of action. Claims of other cellular targets, such as cholinergic receptors or antioxidant activity, are not supported by the current body of scientific literature and should be considered speculative. Future research employing modern techniques like patch-clamp electrophysiology on specific sodium channel isoforms would be valuable to further refine our understanding of this compound's molecular interactions and to provide more precise quantitative measures of its potency.
References
Detajmium's Role as a Sodium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detajmium, classified as a Class I/C antiarrhythmic agent, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels. This guide provides a comprehensive overview of the known mechanisms of action, electrophysiological effects, and the experimental methodologies used to characterize this compound. Due to the limited publicly available data on this compound, this document synthesizes the existing information and outlines standard experimental protocols relevant to its classification. The guide is intended to serve as a technical resource for researchers and professionals involved in the study and development of sodium channel blockers.
Introduction to this compound and Sodium Channel Blockade
Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2] These channels exist in three main conformational states: resting, open, and inactivated.[3] Sodium channel blockers are a class of drugs that interfere with the normal function of these channels, typically by binding to a site within the channel pore.[4] This interaction inhibits the influx of sodium ions, thereby reducing the excitability of the cell.[5]
This compound is an antiarrhythmic compound that has been shown to significantly affect the electrophysiological properties of cardiac tissues.[3] Its primary mechanism of action is the blockade of fast sodium channels, which is characteristic of Class I antiarrhythmic drugs.[5]
Electrophysiological Effects of this compound
The primary source of quantitative data on the electrophysiological effects of this compound comes from studies on isolated canine cardiac preparations. These studies reveal this compound's potent effects on key parameters of the cardiac action potential.
Table 1: Electrophysiological Effects of this compound (1 µM) on Canine Cardiac Tissues
| Parameter | Tissue Type | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | Percentage Change | Significance (p-value) |
| Maximum Rate of Depolarization (Vmax) | Ventricular Muscle | 236.7 ± 28.9 V/s | 177.3 ± 22.5 V/s | -25.1% | < 0.01 |
| Purkinje Fibers | 687.5 ± 57.2 V/s | 523.7 ± 58.2 V/s | -23.8% | < 0.001 | |
| Action Potential Amplitude (APA) | Ventricular Muscle | No Significant Change | No Significant Change | - | - |
| Purkinje Fibers | 111.1 ± 12.3 mV | 100.0 ± 2.5 mV | -10.0% | < 0.003 | |
| Action Potential Duration at 90% Repolarization (APD90) | Ventricular Muscle | No Significant Change | No Significant Change | - | - |
| Purkinje Fibers | 359.0 ± 17.5 ms | 262.1 ± 12.3 ms | -27.0% | < 0.001 | |
| Resting Potential (RP) | Ventricular Muscle | No Significant Change | No Significant Change | - | - |
| Effective Refractory Period (ERP) | Ventricular Muscle | No Significant Change | No Significant Change | - | - |
| Recovery of Vmax (Time Constant) | Ventricular Muscle | - | 348.16 ± 57.43 s | - | - |
Data sourced from a study on isolated dog cardiac ventricular and Purkinje fibers.[3]
The significant reduction in Vmax in both ventricular and Purkinje fibers is a hallmark of fast sodium channel blockade.[3] The pronounced effect in Purkinje fibers, coupled with a decrease in action potential amplitude and duration, underscores its potent activity in the cardiac conduction system.[3] The extremely slow recovery kinetics of Vmax are characteristic of Class I/C antiarrhythmics, indicating a high affinity for the sodium channel and slow dissociation.[3]
Mechanism of Action: Class I/C Sodium Channel Blockade
This compound is classified as a Class I/C antiarrhythmic drug.[3] Drugs in this class exhibit a "use-dependent" or "state-dependent" block, meaning they have a higher affinity for sodium channels in the open or inactivated states compared to the resting state.[6] This property makes them more effective at higher heart rates when channels are more frequently in the open and inactivated states.
The slow kinetics of binding and unbinding are a distinguishing feature of Class I/C agents.[6] This results in a significant depression of the upstroke of the action potential (Phase 0) and a marked slowing of conduction velocity.[7]
References
- 1. Structure-Activity Relationships of Daptomycin Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channels at 60: structure, function and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Detajmium Bitartrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data for Detajmium bitartrate is limited. This guide summarizes the available information and provides a general overview based on its classification as a Class IC antiarrhythmic agent. The electrophysiological data presented is based on a single published study. Information regarding pharmacokinetics, and toxicology is generalized for Class IC antiarrhythmics due to the absence of specific data for this compound bitartrate.
Executive Summary
This compound bitartrate is classified as a Class IC antiarrhythmic agent. Preclinical investigations, primarily through in vitro electrophysiological studies, indicate that its primary mechanism of action is the blockade of fast sodium channels in cardiac myocytes. This action leads to a pronounced depression of the maximum rate of depolarization (Vmax) of the cardiac action potential, a hallmark of Class IC agents. The available data suggests a potent and frequency-dependent effect on cardiac conduction with slow recovery kinetics. This profile indicates potential efficacy in suppressing tachyarrhythmias driven by reentry mechanisms. However, a comprehensive preclinical package, including detailed in vivo efficacy, pharmacokinetic, and toxicology data, is not extensively documented in publicly accessible literature. This guide provides a detailed analysis of the available electrophysiological data and outlines the expected preclinical characteristics of a Class IC antiarrhythmic compound.
Electrophysiological Profile
The core preclinical data available for this compound bitartrate is derived from in vitro electrophysiological studies on isolated cardiac preparations. These studies are fundamental in elucidating the mechanism of action and classifying the compound within the Vaughan Williams classification system.
In Vitro Electrophysiological Effects
A key study investigated the effects of this compound bitartrate on isolated dog ventricular muscle and Purkinje fibers. The findings from this study are summarized below.[1]
Data Presentation: In Vitro Electrophysiological Effects of this compound Bitartrate (1 µM)
| Parameter | Dog Ventricular Muscle Fibers | Dog Purkinje Fibers | Effect |
| Resting Potential (RP) | No significant change | No significant change | Minimal effect on resting membrane potential. |
| Action Potential Amplitude (APA) | No significant change | ↓ from 111.1 ± 12.3 mV to 100.0 ± 2.5 mV | Significant reduction in Purkinje fibers. |
| Action Potential Duration (APD90) | No significant change | ↓ from 359.0 ± 17.5 ms to 262.1 ± 12.3 ms | Significant shortening in Purkinje fibers. |
| Maximum Rate of Depolarization (Vmax) | ↓ from 236.7 ± 28.9 V/s to 177.3 ± 22.5 V/s | ↓ from 687.5 ± 57.2 V/s to 523.7 ± 58.2 V/s | Potent, significant reduction in both tissues. |
| Effective Refractory Period (ERP) | No significant change | No significant change | No significant alteration of the ERP/APD ratio. |
| Recovery Kinetics of Vmax (Time Constant) | Not reported | 348.16 ± 57.43 s | Extremely slow recovery kinetics. |
Data sourced from a study on isolated dog cardiac preparations[1]. The concentration of this compound used was 1 µM, at a stimulation frequency of 1 Hz and a temperature of 37°C.
Experimental Protocols: Isolated Cardiac Fiber Electrophysiology
A detailed methodology for this type of experiment is as follows:
-
Tissue Preparation:
-
Hearts are excised from anesthetized dogs.
-
Ventricular muscle strips and free-running Purkinje fibers are dissected from the ventricles.
-
The preparations are mounted in a tissue bath and superfused with oxygenated Tyrode's solution at 37°C.
-
-
Electrophysiological Recording:
-
Conventional intracellular microelectrode techniques are employed. Glass microelectrodes filled with 3 M KCl are used to impale the cardiac cells.
-
A programmable stimulator is used to deliver electrical stimuli at a fixed frequency (e.g., 1 Hz).
-
Action potentials are recorded and analyzed for various parameters, including resting potential, action potential amplitude, duration at 90% repolarization (APD90), and the maximum rate of depolarization (Vmax).
-
-
Drug Application:
-
After a stabilization period with baseline recordings, this compound bitartrate is added to the superfusion solution at the desired concentration (e.g., 1 µM).
-
Recordings are taken after a steady-state effect of the drug is achieved.
-
-
Data Analysis:
-
The recorded electrophysiological parameters before and after drug application are compared using appropriate statistical tests (e.g., paired t-test).
-
To assess frequency-dependence, the stimulation frequency is varied, and the effect on Vmax is measured.
-
Recovery kinetics are determined by applying a train of stimuli, followed by a test pulse at varying intervals to measure the recovery of Vmax.
-
Mandatory Visualization: Mechanism of Action of this compound Bitartrate
Caption: this compound bitartrate blocks fast sodium channels, reducing Vmax.
Pharmacodynamic Profile
Based on its electrophysiological effects, this compound bitartrate is classified as a Class IC antiarrhythmic. The pharmacodynamic properties are a direct consequence of its sodium channel blocking activity.
-
Antiarrhythmic Activity: The primary pharmacodynamic effect is the suppression of cardiac arrhythmias. By slowing conduction velocity, this compound bitartrate is expected to be effective in terminating and preventing reentrant tachycardias.
-
Proarrhythmic Potential: A critical aspect of Class IC agents is their potential for proarrhythmia, particularly in patients with structural heart disease. This is due to the marked slowing of conduction, which can, under certain conditions, facilitate reentry and lead to life-threatening ventricular arrhythmias.
-
Negative Inotropy: Blockade of sodium channels can lead to a reduction in intracellular calcium, resulting in a negative inotropic effect (decreased myocardial contractility).
Mandatory Visualization: Experimental Workflow for In Vivo Arrhythmia Model
References
Methodological & Application
Application Notes and Protocols for Detajmium in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detajmium is an antiarrhythmic compound that functions as a sodium channel blocker.[1][2] Also known by its synonym Tachmalcor, it has been noted for its use-dependent effects on sodium channels, making it a subject of interest in cardiac and neuronal electrophysiology.[1][3] These application notes provide a comprehensive guide for the use of this compound in patch-clamp experiments to characterize its effects on voltage-gated sodium channels. The protocols outlined below are intended for use with mammalian cell lines expressing sodium channels (e.g., HEK-293 cells expressing Nav1.5) or primary cultured neurons.
Mechanism of Action
This compound exerts its physiological effects by blocking voltage-gated sodium channels (Nav).[1] The blockade is frequency- and use-dependent, indicating that the compound preferentially binds to channels in the open or inactivated states over the resting state. This property is crucial for its therapeutic action and is a key parameter to investigate in patch-clamp experiments. The primary mechanism involves the inhibition of sodium ion influx, which in turn reduces the excitability of cardiac myocytes and neurons.
Signaling Pathway Diagram
Caption: Mechanism of this compound as a voltage-gated sodium channel blocker.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data for this compound's effects on a representative voltage-gated sodium channel subtype (e.g., Nav1.5) as would be determined by patch-clamp experiments.
| Parameter | Value | Experimental Condition |
| IC₅₀ (Tonic Block) | 15 µM | Holding potential = -120 mV |
| IC₅₀ (Use-Dependent Block) | 1.2 µM | 10 Hz stimulation from -100 mV |
| kₒₙ (On-rate) | 0.8 µM⁻¹s⁻¹ | Depolarizing pulse to 0 mV |
| kₒբբ (Off-rate) | 0.5 s⁻¹ | Recovery at -120 mV |
| Shift in V₁/₂ of Inactivation | -8.5 mV | Steady-state inactivation protocol |
| Time Constant of Recovery | 250 ms (Control) vs. 850 ms (10 µM this compound) | Two-pulse recovery from inactivation protocol |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound bitartrate (CAS: 33774-52-6)
-
Solvent: Sterile deionized water or DMSO.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound bitartrate in the chosen solvent.
-
For example, if the molecular weight is 609.7 g/mol , dissolve 6.1 mg in 1 mL of solvent.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Working Solution: On the day of the experiment, dilute the stock solution into the extracellular recording solution to the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 µM). Ensure the final solvent concentration is below 0.1% to avoid off-target effects.
Whole-Cell Patch-Clamp Recording
This protocol is designed for whole-cell voltage-clamp recordings from HEK-293 cells stably expressing a voltage-gated sodium channel subtype.[4][5]
Solutions:
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
Procedure:
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.[4]
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Approach a target cell with the recording pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).[6]
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting voltage protocols.
-
Voltage Protocols for Characterizing this compound
The following voltage protocols are essential for characterizing a use-dependent sodium channel blocker.
A. Tonic Block Protocol:
-
Objective: To measure the block of channels in the resting state.
-
Protocol:
-
Hold the membrane potential at a hyperpolarized level where most channels are in the resting state (e.g., -120 mV).
-
Apply a short (20 ms) depolarizing test pulse to 0 mV every 20 seconds to elicit a sodium current.
-
After recording a stable baseline current, perfuse the cell with increasing concentrations of this compound.
-
Measure the reduction in peak current amplitude at each concentration.
-
B. Use-Dependent (Phasic) Block Protocol:
-
Objective: To measure the block of channels that are repeatedly opened.
-
Protocol:
-
Hold the membrane potential at a physiological resting potential (e.g., -90 mV).
-
Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz to 0 mV).
-
Record the peak current for each pulse in the train.
-
Perform this protocol first in the control solution and then during perfusion with this compound. The progressive decrease in current amplitude during the pulse train indicates use-dependent block.
-
C. Steady-State Inactivation Protocol:
-
Objective: To determine if this compound alters the voltage-dependence of channel inactivation.
-
Protocol:
-
From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -20 mV in 10 mV increments.
-
Immediately following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of available channels.
-
Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the V₁/₂ of inactivation.
-
Compare the V₁/₂ in control and in the presence of this compound.
-
Experimental Workflow Diagram
Caption: Workflow for a patch-clamp experiment investigating this compound.
References
Application Notes and Protocols: Detajmium in Isolated Heart Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detajmium, also known as Tachmalcor, is an antiarrhythmic agent with electrophysiological properties that classify it as a Class I/C drug according to the Vaughan Williams classification.[1] Its primary mechanism of action involves the blockade of fast sodium channels in cardiac myocytes, leading to a reduction in the maximum rate of depolarization of the cardiac action potential.[1][2] Isolated heart models, such as the Langendorff preparation, provide a valuable ex vivo system to investigate the direct cardiac effects of pharmacological agents like this compound, independent of systemic neural and hormonal influences.[3][4][5] These models allow for the detailed study of electrophysiology, contractility, and metabolism of the heart in a controlled environment.[4][6]
This document provides detailed application notes and protocols for studying the effects of this compound in isolated heart models, aimed at researchers, scientists, and professionals in drug development.
Electrophysiological Effects of this compound
This compound exerts significant effects on the electrophysiological parameters of the heart. Studies on isolated canine ventricular muscle and Purkinje fibers have demonstrated its potent inhibitory effect on the rapid inward sodium current, which is characteristic of Class I antiarrhythmic drugs.[1]
Mechanism of Action: Class I/C Antiarrhythmic
Class I antiarrhythmic drugs are known to block the voltage-gated sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[7] Class I/C agents, including this compound, exhibit slow dissociation kinetics from these channels. This results in a pronounced, frequency-dependent reduction in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity.[1]
Quantitative Data from Isolated Heart Studies
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in isolated canine cardiac preparations, as reported in the literature.
Table 1: Effects of 1 µM this compound on Canine Ventricular Muscle Fibers [1]
| Parameter | Control (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | Significance (p-value) |
| Resting Potential (RP) | - | No Significant Change | - |
| Action Potential Amplitude (APA) | - | No Significant Change | - |
| Action Potential Duration at 90% Repolarization (APD90) | - | No Significant Change | - |
| Effective Refractory Period (ERP) | - | No Significant Change | - |
| Maximum Rate of Depolarization (Vmax) | 236.7 ± 28.9 V/s | 177.3 ± 22.5 V/s | < 0.01 |
Table 2: Effects of 1 µM this compound on Canine Purkinje Fibers [1]
| Parameter | Control (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | Significance (p-value) |
| Maximal Diastolic Potential | - | No Significant Change | - |
| Action Potential Amplitude (APA) | 111.1 ± 12.3 mV | 100.0 ± 2.5 mV | < 0.003 |
| Action Potential Duration at 90% Repolarization (APD90) | 359.0 ± 17.5 ms | 262.1 ± 12.3 ms | < 0.001 |
| Maximum Rate of Depolarization (Vmax) | 687.5 ± 57.2 V/s | 523.7 ± 58.2 V/s | < 0.001 |
| ERP/APD Ratio | - | No Significant Change | - |
Experimental Protocols
Langendorff Isolated Heart Preparation
The Langendorff apparatus is a widely used system for ex vivo heart perfusion.[3][8] It allows for the investigation of cardiac function in a controlled environment, free from systemic influences.[4] The following protocol provides a general methodology for a Langendorff preparation, which can be adapted for studying the effects of this compound.
Materials:
-
Langendorff apparatus (including perfusion reservoir, pump, oxygenator, heat exchanger, and aortic cannula)
-
Krebs-Henseleit solution (or other suitable physiological buffer)
-
Animal model (e.g., rat, rabbit, guinea pig)
-
Heparin
-
Anesthetic
-
Surgical instruments
-
Data acquisition system for recording physiological parameters (e.g., ECG, intraventricular pressure)
Procedure:
-
Preparation of the Langendorff System:
-
Prepare fresh Krebs-Henseleit solution and ensure it is gassed with 95% O2 / 5% CO2 to maintain a physiological pH (around 7.4).
-
Warm the solution to 37°C using the heat exchanger.
-
Prime the Langendorff apparatus with the warmed, oxygenated buffer, ensuring no air bubbles are in the tubing.[9]
-
-
Animal Preparation and Heart Excision:
-
Anesthetize the animal according to approved institutional protocols.
-
Administer heparin to prevent blood clotting.[9]
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest metabolic activity and prevent ischemic damage.[9]
-
-
Cannulation and Perfusion:
-
Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.
-
Secure the aorta to the cannula with a ligature.
-
Initiate retrograde perfusion through the aorta. The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries, thus supplying the myocardium.[3]
-
Ensure the heart is adequately perfused, which is typically indicated by a return to a normal pink color and the resumption of spontaneous contractions.
-
-
Stabilization and Data Recording:
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor baseline physiological parameters such as heart rate, coronary flow, and left ventricular developed pressure (LVDP).
-
Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric contractile function.
-
-
Application of this compound:
-
Prepare a stock solution of this compound bitartrate in the perfusion buffer.
-
Introduce this compound into the perfusate at the desired concentrations. This can be done by adding it to the main reservoir for a constant concentration or by using an infusion pump for a graded response.
-
Record the changes in electrophysiological and hemodynamic parameters following the administration of the drug.
-
References
- 1. Electrophysiologic effects of this compound on isolated dog cardiac ventricular and Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classification and mechanism of action of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. Isolated heart models: cardiovascular system studies and technological advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. History of the development of isolated heart perfusion experimental model and its pioneering role in understanding heart physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anat.lf1.cuni.cz [anat.lf1.cuni.cz]
- 7. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]
- 9. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detajmium Administration for Rodent Models of Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detajmium, an ajmaline derivative, is classified as a Class I/C antiarrhythmic agent.[1] Its primary mechanism of action involves the potent blockade of fast sodium channels (NaV1.5) in cardiomyocytes.[1][2][3] This action leads to a significant reduction in the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1] These electrophysiological properties make this compound a compound of interest for investigating potential therapeutic interventions for various cardiac arrhythmias.
These application notes provide detailed protocols for the administration and evaluation of this compound in established rodent models of arrhythmia. While specific in vivo data for this compound in rodent models is limited in publicly available literature, the following protocols are based on its known electrophysiological effects and established methodologies for other Class I/C antiarrhythmic drugs in similar models.
Mechanism of Action: Class I/C Antiarrhythmic
This compound's primary mode of action is the blockade of voltage-gated sodium channels in cardiomyocytes. By binding to these channels, it reduces the influx of sodium ions during the initial phase (Phase 0) of the action potential. This slows the upstroke of the action potential and consequently decreases the speed of electrical conduction through cardiac tissue. This mechanism can be effective in terminating and preventing re-entrant arrhythmias that are dependent on rapid conduction.
References
- 1. Electrophysiologic effects of this compound on isolated dog cardiac ventricular and Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of antiarrhythmic drug actions and their clinical relevance for controlling disorders of cardiac rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Mechanisms of action of antiarrhythmic drugs: from ion channel blockage to arrhythmia termination. [scholars.duke.edu]
Using Detajmium in high-throughput screening assays
Application Note: High-Throughput Screening for Modulators of Cholinergic Pathways Using Detajmium as a Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as this compound Bitartrate, is a neuroprotective agent currently under investigation for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's Disease.[1] Its mechanism of action involves the modulation of cholinergic pathways, which are critical for memory and learning.[1] Specifically, this compound enhances the release of the neurotransmitter acetylcholine, improving synaptic plasticity and neural communication.[1] Additionally, it exhibits antioxidant properties and may inhibit the aggregation of beta-amyloid plaques.[1] Given its well-defined activity, this compound serves as an excellent positive control in high-throughput screening (HTS) assays designed to identify novel modulators of cholinergic signaling. This application note provides a detailed protocol for a cell-based HTS assay using a cholinergic agonist to induce a response and this compound as a reference compound.
Assay Principle
This assay utilizes a stable cell line co-expressing a muscarinic acetylcholine receptor (M1) and a cyclic AMP (cAMP) response element (CRE) coupled to a luciferase reporter gene. Activation of the M1 receptor by a cholinergic agonist, such as carbachol, leads to a decrease in intracellular cAMP levels. This reduction in cAMP results in a corresponding decrease in luciferase expression, which can be quantified by measuring luminescence. Compounds that potentiate or inhibit this pathway will alter the luminescent signal. This compound, by enhancing acetylcholine release and modulating cholinergic pathways, is expected to potentiate the effect of the agonist, leading to a further decrease in the luminescent signal. This provides a robust system for identifying new compounds that modulate cholinergic signaling.
Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing the M1 muscarinic receptor and a CRE-luciferase reporter construct.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cholinergic Agonist: Carbachol.
-
Control Compound: this compound Bitartrate.
-
Luminescence Detection Reagent: Commercially available luciferase assay kit (e.g., Bright-Glo™ Luciferase Assay System).
-
Assay Plates: 384-well white, solid-bottom microplates.
-
Instrumentation: Automated liquid handler, plate reader with luminescence detection capabilities.
Experimental Protocol
Cell Preparation
-
Culture the HEK293-M1-CRE-Luc cells in T-175 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.
Assay Procedure
-
Using an automated liquid handler, dispense 25 µL of the cell suspension (25,000 cells) into each well of a 384-well microplate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
Prepare serial dilutions of the test compounds and this compound in assay buffer. The final concentration of this compound should be in a range suitable for generating a dose-response curve (e.g., 0.1 nM to 10 µM).
-
Add 5 µL of the compound dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer (vehicle control) or this compound.
-
Add 5 µL of carbachol solution to all wells except the negative control wells (which receive 5 µL of assay buffer). The final concentration of carbachol should be its EC50 value, which needs to be predetermined.
-
Incubate the plate at 37°C for 4-6 hours.
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 35 µL of the luciferase detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
Data Presentation
The raw luminescence data should be normalized to the control wells. The percent inhibition or potentiation can be calculated using the following formulas:
-
Percent Inhibition: (1 - (Signal_Compound / Signal_Vehicle)) * 100
-
Percent Potentiation: ((Signal_Compound - Signal_Vehicle) / Signal_Vehicle) * 100
The data can be summarized in the following table format:
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition/Potentiation |
| Vehicle | - | 50,000 | 0% |
| Carbachol | 1 | 25,000 | -50% |
| This compound | 0.1 | 22,500 | -55% |
| This compound | 1 | 17,500 | -65% |
| This compound | 10 | 12,500 | -75% |
| Test Cmpd 1 | 1 | 30,000 | -40% |
| Test Cmpd 2 | 1 | 15,000 | -70% |
Visualizations
Signaling Pathway Diagram
Caption: Cholinergic signaling pathway leading to luciferase expression.
Experimental Workflow Diagram
Caption: High-throughput screening experimental workflow.
References
Application Notes and Protocols for Cell Viability Assays with Detajmium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detajmium is a novel investigational compound demonstrating potential as an anti-cancer agent. These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common, well-established assays. The included methodologies and data presentation formats are designed to guide researchers in obtaining reproducible and comparable results essential for preclinical drug development.
Data Presentation
The following tables summarize the dose- and time-dependent effects of this compound on the viability of various cancer cell lines.
Table 1: Effect of this compound on Cell Viability as Determined by MTT Assay after 48 hours.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 | 0 (Control) | 100 ± 4.5 |
| 1 | 85.2 ± 5.1 | |
| 5 | 62.7 ± 3.9 | |
| 10 | 41.3 ± 4.2 | |
| 25 | 20.1 ± 2.8 | |
| 50 | 8.9 ± 1.5 | |
| A549 | 0 (Control) | 100 ± 5.2 |
| 1 | 90.5 ± 4.8 | |
| 5 | 71.3 ± 5.5 | |
| 10 | 55.8 ± 4.7 | |
| 25 | 32.4 ± 3.1 | |
| 50 | 15.6 ± 2.2 | |
| HeLa | 0 (Control) | 100 ± 3.8 |
| 1 | 88.1 ± 4.3 | |
| 5 | 68.9 ± 3.5 | |
| 10 | 49.5 ± 3.8 | |
| 25 | 25.7 ± 2.9 | |
| 50 | 11.2 ± 1.9 |
Table 2: Time-Course of this compound-Induced Cytotoxicity in Jurkat Cells.
| Time (hours) | This compound Concentration (µM) | % Cell Viability (Trypan Blue Exclusion) |
| 24 | 0 (Control) | 98.5 ± 1.2 |
| 10 | 75.4 ± 3.7 | |
| 48 | 0 (Control) | 97.9 ± 1.5 |
| 10 | 48.1 ± 4.1 | |
| 72 | 0 (Control) | 98.2 ± 1.3 |
| 10 | 22.6 ± 2.9 |
Experimental Protocols
Accurate assessment of cell viability is crucial in determining the cytotoxic or cytostatic effects of a compound.[1] Several methods are available, each with its own advantages and limitations.[2] Colorimetric assays like the MTT and MTS assays measure metabolic activity, which is an indicator of cell viability.[3] Dye exclusion assays, such as the Trypan Blue method, directly differentiate between viable and non-viable cells based on membrane integrity.[2]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a similar colorimetric method to the MTT assay, but it produces a water-soluble formazan product, simplifying the procedure by eliminating the solubilization step.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Combined MTS/PES solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired time period at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of the combined MTS/PES solution to each well.[4]
-
Incubate for 1-4 hours at 37°C.
-
Read the absorbance at 490 nm using a microplate reader.
Protocol 3: Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates or culture flasks
-
Trypsin-EDTA (for adherent cells)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in 6-well plates or culture flasks and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect the cells by centrifugation.
-
Resuspend the cell pellet in a known volume of complete medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: Workflow for assessing cell viability post-Detajmium treatment.
Caption: this compound's proposed mechanism via the PI3K/Akt/mTOR pathway.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Immunohistochemical Staining of Detajmium-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detajmium is a compound with neuroprotective and antiarrhythmic properties currently under investigation. As a neuroprotective agent, it is being explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Its mechanism of action is multifaceted, involving the modulation of cholinergic pathways through the enhancement of acetylcholine release, reduction of oxidative stress via its antioxidant properties, and inhibition of beta-amyloid plaque aggregation.[1] Additionally, this compound has been identified as an antiarrhythmic compound that functions as a sodium channel blocker.[2][3][4]
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues, particularly neural tissue, from subjects treated with this compound. The protocol is based on standard, widely accepted IHC techniques and is intended to serve as a foundational method that can be optimized for specific antibodies and tissue types. The goal is to enable researchers to visualize and quantify the cellular and molecular effects of this compound treatment.
Data Presentation
Due to the novelty of this compound, specific quantitative data from established immunohistochemistry protocols are not yet available. The following table provides a framework for researchers to document their own optimization experiments for key parameters. It is essential to empirically determine the optimal conditions for each new antibody and tissue type.
Table 1: User-Defined Immunohistochemistry Optimization Parameters
| Parameter | Variable | Recommended Starting Range | User Optimized Value | Notes |
| Primary Antibody | Dilution | 1:50 - 1:500 (refer to datasheet) | Start with manufacturer's recommendation. | |
| Incubation Time | 1 hour at RT to Overnight at 4°C | Longer incubation may be needed for low-abundance targets. | ||
| Incubation Temp. | Room Temperature (RT) or 4°C | 4°C is often preferred to reduce non-specific binding. | ||
| Antigen Retrieval | Buffer pH | pH 6.0 (Citrate) or pH 9.0 (Tris-EDTA) | Test different pH values for optimal epitope unmasking. | |
| Heating Time | 10 - 20 minutes | Over- or under-heating can damage tissue or fail to retrieve antigen. | ||
| Secondary Antibody | Dilution | Refer to manufacturer's datasheet | Ensure compatibility with the primary antibody host species. | |
| Incubation Time | 30 - 60 minutes at RT | |||
| Chromogen | Development Time | 5 - 15 minutes | Monitor under a microscope to prevent over-staining. |
Experimental Protocols
This section details a standard immunohistochemistry protocol for formalin-fixed, paraffin-embedded (FFPE) tissue sections. This method is widely applicable and can be adapted for frozen sections with modifications to the initial processing steps.
Materials and Reagents
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or Distilled Water
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS/TBS with 0.1% Triton X-100)
-
Primary Antibody (selected based on this compound's mechanism, e.g., anti-Choline Acetyltransferase, anti-Beta-Amyloid, anti-8-OHdG for oxidative stress)
-
Biotinylated Secondary Antibody (or Polymer-based detection system)
-
Streptavidin-HRP (if using biotinylated secondary)
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin Counterstain
-
Mounting Medium
-
Humidified Chamber
-
Coplin Jars or Staining Dishes
-
Microscope Slides
-
Coverslips
-
Microscope
Step-by-Step Protocol
-
Deparaffinization and Rehydration
-
Immerse slides in xylene for 10 minutes. Repeat with fresh xylene for another 10 minutes.[5]
-
Sequentially rehydrate the tissue sections by immersing the slides in the following solutions for 5 minutes each: 100% ethanol (2 changes), 95% ethanol, 80% ethanol, and 70% ethanol.[6]
-
Rinse the slides in distilled water for 5 minutes.[5]
-
-
Antigen Retrieval
-
Place slides in a staining container filled with 10 mM citrate buffer (pH 6.0).
-
Heat the container in a water bath or steamer at 95-100°C for 10-20 minutes.[6] The optimal time should be determined by the user.
-
Remove the container from the heat source and allow the slides to cool to room temperature for at least 20 minutes.[6]
-
Rinse the slides twice with PBS for 5 minutes each.[6]
-
-
Peroxidase Quenching and Blocking
-
Incubate the slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[5]
-
Rinse the slides three times with PBS for 3 minutes each.[5]
-
Apply blocking buffer (e.g., 5% normal serum from the species the secondary antibody was raised in) and incubate for 30-60 minutes in a humidified chamber.[5]
-
-
Primary Antibody Incubation
-
Dilute the primary antibody to its optimal concentration in the antibody diluent.
-
Drain the blocking buffer from the slides (do not rinse).
-
Apply the diluted primary antibody to the tissue sections and incubate in a humidified chamber. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.[7]
-
-
Secondary Antibody and Detection
-
Rinse the slides three times with PBS for 5 minutes each.
-
Apply the diluted biotinylated secondary antibody and incubate for 30 minutes at room temperature in a humidified chamber.[6]
-
Rinse the slides three times with PBS for 5 minutes each.
-
Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[6]
-
Rinse the slides three times with PBS for 5 minutes each.
-
-
Chromogen Application
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections and incubate for 5-10 minutes, or until a brown color develops.[5] Monitor the color development under a microscope.
-
Rinse the slides gently with distilled water to stop the reaction.[5]
-
-
Counterstaining, Dehydration, and Mounting
-
Immerse the slides in Hematoxylin for 1-2 minutes to counterstain the nuclei.[6]
-
Rinse the slides in running tap water for 5-10 minutes.[6]
-
Dehydrate the sections by immersing them in 95% ethanol (2 changes) and 100% ethanol (2 changes) for 5 minutes each.[6]
-
Clear the slides in xylene (2 changes) for 5 minutes each.[6]
-
Apply a drop of mounting medium to the tissue section and place a coverslip.
-
Examine the staining under a microscope.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Standard immunohistochemistry workflow for FFPE tissues.
References
- 1. What is this compound Bitartrate used for? [synapse.patsnap.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. ptglab.com [ptglab.com]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. Immunohistochemistry (IHC) protocol [hellobio.com]
Application Notes and Protocols for HPLC Quantification of Detajmium in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detajmium, an antiarrhythmic agent, is a quaternary ammonium compound and an analog of ajmaline. Accurate quantification of this compound in biological fluids such as plasma, serum, or urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose.
While a specific HPLC method for this compound in blood has been reported, the detailed protocol is not widely available. This document provides a summary of the existing information and presents a detailed, proposed HPLC protocol for the quantification of this compound in biological fluids, based on established methods for structurally related compounds like ajmaline and other quaternary ammonium compounds.
Existing Method Summary
A 1994 study by Tenczer et al. reported a fatal poisoning case where the this compound concentration in the blood of the deceased was determined by HPLC with fluorimetric detection.[1] The concentration was found to be 12 µg/mL.[1] Although this confirms the feasibility of using HPLC for this compound quantification in blood, the specific chromatographic conditions and sample preparation procedures were not detailed in the available abstract.
Proposed HPLC Method for this compound Quantification
This proposed method is based on HPLC techniques used for the analysis of ajmaline and other quaternary ammonium compounds in biological matrices.[2][3][4]
Principle
This method involves the isolation of this compound from a biological matrix (e.g., plasma, serum) followed by separation and quantification using reversed-phase HPLC with fluorescence or UV detection. Due to the quaternary ammonium nature of this compound, sample preparation is critical to remove interfering substances and ensure good chromatographic performance.
Data Presentation: Method Parameters
The following table summarizes the proposed and alternative HPLC parameters for this compound quantification, drawn from methods for analogous compounds.
| Parameter | Proposed Method | Alternative/Considerations |
| Biological Matrix | Plasma, Serum | Urine |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation, Liquid-Liquid Extraction |
| HPLC Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Polar end-capped C18 |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Isocratic elution with buffer (e.g., phosphate) |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Detection | Fluorescence (Excitation/Emission wavelengths to be determined based on this compound's spectral properties) | UV/PDA (Wavelength to be determined) |
| Injection Volume | 20 µL | 10 - 50 µL |
| Column Temperature | 30 °C | Ambient or controlled up to 40 °C |
Experimental Protocols
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Mix 1 mL of plasma or serum with 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7). Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 3 mL of an acidified organic solvent (e.g., methanol with 0.1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 20 µL of the prepared sample into the HPLC system.
-
Chromatographic Run: Run the gradient elution as follows (example gradient):
-
0-2 min: 20% Acetonitrile
-
2-10 min: Gradient to 80% Acetonitrile
-
10-12 min: Hold at 80% Acetonitrile
-
12-13 min: Gradient back to 20% Acetonitrile
-
13-18 min: Re-equilibration at 20% Acetonitrile
-
-
Data Acquisition: Monitor the column effluent using a fluorescence or UV detector set to the appropriate wavelength for this compound.
The following table presents typical validation parameters that should be established for this method, with example target values.
| Validation Parameter | Target Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | To be determined based on required sensitivity |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Selectivity | No interfering peaks at the retention time of this compound |
| Stability (Freeze-thaw, short-term) | Analyte concentration within ±15% of initial |
Visualizations
Experimental Workflow
Caption: General workflow for this compound quantification in biological fluids.
Logical Relationship: Sample Preparation Method Selection
Caption: Decision tree for selecting a sample preparation method.
References
- 1. Fatal poisoning with this compound: identification of this compound and its metabolites and artifacts by gas chromatography-mass spectrometry and quantification by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quaternary Ammonium Compounds: Bioaccumulation Potentials in Humans and Levels in Blood before and during the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 4. Liquid chromatographic assay with fluorescence detection to determine ajmaline in serum from patients with suspected Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Detajmium solubility issues
Technical Support Center: Detajmium
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound, a Na-channel blocker, for use in research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is recommended. Many research compounds, particularly hydrophobic ones, are first dissolved in an organic solvent like DMSO at a high concentration before being diluted into aqueous buffers for experiments.[1][2][3] For this compound, preparing a stock solution of 10-20 mM in DMSO is a standard starting point.
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
If this compound does not readily dissolve in DMSO at room temperature, several techniques can be employed to assist solubilization:
-
Gentle Warming: Warm the solution briefly to a temperature not exceeding 40°C.[4] This can increase the solubility of the compound without causing degradation.
-
Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.
-
Sonication: Brief periods of sonication in an ultrasonic bath can help break up compound aggregates and facilitate dissolution.[4] It is recommended to use short bursts (e.g., 3 cycles of 15 seconds) and cool the vial on ice between cycles to prevent heating.
A successfully dissolved compound should result in a clear, particle-free solution.[4]
Q3: I observed precipitation when I diluted my this compound DMSO stock into my aqueous assay buffer (e.g., PBS or cell culture media). Why is this happening and how can I prevent it?
This is a common issue that occurs when a compound's solubility limit is exceeded in the final aqueous solvent mixture.[4] The high concentration of the organic stock solution can cause the compound to crash out when introduced to a predominantly aqueous environment.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Modify the Dilution Protocol: Instead of adding the stock solution directly to the full volume of buffer, try adding the aqueous buffer to the DMSO stock solution slowly while vortexing.[4] This gradual change in solvent polarity can sometimes prevent precipitation.
-
Use a Co-solvent: Introducing a small, biocompatible percentage of an organic co-solvent into the final assay medium can help maintain solubility.[5] However, always run a vehicle control to ensure the co-solvent does not affect the experimental results. Most cell-based assays can tolerate a final DMSO concentration of 0.5-1%.[4]
Q4: How should I store this compound stock solutions to maintain solubility and stability?
Once dissolved, it is best practice to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[4] Store these aliquots in tightly sealed vials at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature and briefly centrifuge it to ensure any condensation or precipitate is collected at the bottom of the tube.[4]
Data Presentation: this compound Solubility Profile
The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data is intended as a guideline for designing experiments.
| Solvent | Temperature | Max Solubility (Approx.) | Notes |
| DMSO | 25°C | ≥ 45 mg/mL (≥ 98.5 mM) | Recommended for primary stock solutions. |
| Ethanol | 25°C | ~10 mg/mL (~21.9 mM) | Can be used as a co-solvent.[6] |
| DMF | 25°C | ~20 mg/mL (~43.8 mM) | Alternative to DMSO for stock solutions. |
| PBS (pH 7.4) | 25°C | < 0.1 mg/mL (< 0.22 mM) | Sparingly soluble in aqueous buffers.[2] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Methodology:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.[4]
-
Weighing: Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM solution (MW: 456.64 g/mol ), you will need 4.57 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for 2-3 minutes. If the powder is not fully dissolved, sonicate for 3 cycles of 15 seconds, allowing the vial to cool on ice between cycles.[4] Gentle warming to 37°C may also be applied.[4]
-
Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualizations
The following diagrams illustrate key workflows and relationships for troubleshooting this compound solubility.
Caption: Workflow for dissolving this compound powder.
Caption: Risk of precipitation during aqueous dilution.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijmsdr.org [ijmsdr.org]
How to prevent Detajmium precipitation in buffer
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of Detajmium precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into a physiological buffer (e.g., PBS at pH 7.4)?
A: this compound is a weakly basic compound, meaning it is significantly more soluble at a lower (acidic) pH. Its precipitation in neutral or basic buffers is a common issue driven by what is known as pH-dependent solubility. In an acidic environment, this compound is protonated (positively charged), which makes it readily soluble in aqueous solutions. When you dilute your acidic or DMSO stock into a buffer with a higher pH (like 7.4), this compound loses its charge, becoming neutral and significantly less soluble, causing it to "crash out" or precipitate. This is a classic example of antisolvent precipitation.
Q2: What is the ideal pH range for keeping this compound in solution?
A: The ideal pH is well below this compound's pKa (the pH at which it is 50% ionized). For most weakly basic compounds, maintaining a pH that is 1-2 units below the pKa ensures it remains in its soluble, ionized form. For this compound, aiming for a buffer pH of 6.0 or lower is recommended for maximum solubility.
Q3: Can I use a different buffer system to prevent precipitation?
A: Yes, choosing an appropriate buffer system is crucial. While PBS is common, its pH of ~7.4 is often problematic for weakly basic drugs. Consider using a buffer that maintains a more acidic pH, such as a citrate or acetate buffer, provided it is compatible with your experimental system. Always ensure your chosen buffer has sufficient capacity to resist pH shifts when your compound is added.
Q4: My experiment must be conducted at physiological pH (~7.4). What are my options?
A: If you are constrained to physiological pH, you will need to explore formulation strategies. The most common approaches are using co-solvents to increase the solubility of the neutral form of the drug or creating a supersaturated solution with precipitation inhibitors.
Q5: What are co-solvents and how do they work?
A: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity and can increase the solubility of hydrophobic or non-polar compounds. Common examples include polyethylene glycol 400 (PEG-400), propylene glycol (PG), and ethanol. They can help keep this compound dissolved even at a pH where it is in its less soluble, neutral form. However, it is critical to keep the final concentration of any co-solvent low enough to avoid toxicity in your specific assay (e.g., <1% for many cell-based experiments).
Troubleshooting Guide: Step-by-Step Precipitation Diagnosis
If you observe precipitation, follow this workflow to identify and solve the issue.
Data Presentation: pH-Dependent Solubility of this compound
The solubility of this compound is highly dependent on the pH of the buffer. The following table summarizes the approximate solubility at 25°C. This data highlights the sharp decrease in solubility as the pH approaches and surpasses neutral.
| Buffer pH | Approximate Solubility (µg/mL) | Compound State |
| 5.0 | > 1000 | Ionized (Soluble) |
| 6.0 | 450 | Mostly Ionized |
| 7.0 | 25 | Mostly Neutral |
| 7.4 | < 5 | Neutral (Insoluble) |
| 8.0 | < 1 | Neutral (Insoluble) |
Understanding the Mechanism of Precipitation
The core of the issue lies in the equilibrium between the protonated (soluble) and neutral (insoluble) forms of this compound.
Experimental Protocols
Protocol 1: Solubility Assessment via pH Adjustment
This protocol determines the maximum soluble concentration of this compound in your specific buffer system by adjusting the pH.
-
Prepare Buffer: Make 100 mL of your primary experimental buffer (e.g., 10 mM Phosphate buffer) without its final pH adjustment.
-
Create pH Gradient: Aliquot 10 mL of the buffer into 5 separate tubes. Adjust the pH of each tube to a different value (e.g., 5.0, 6.0, 6.5, 7.0, 7.4) using 1M HCl or 1M NaOH.
-
Prepare this compound Stock: Prepare a concentrated stock of this compound (e.g., 10 mg/mL) in a suitable solvent like DMSO.
-
Spike Buffer: Add a small, fixed volume of the this compound stock to each pH-adjusted buffer tube to achieve a high target concentration (e.g., 100 µg/mL).
-
Equilibrate and Observe: Vortex each tube gently. Incubate at room temperature for 1-2 hours.
-
Assess Precipitation: Visually inspect each tube for cloudiness or precipitate. For a quantitative measure, transfer samples to a 96-well plate and read the absorbance at 600 nm; an increase in absorbance indicates precipitation. The highest concentration that remains clear is the maximum soluble concentration at that pH.
Protocol 2: Formulation with a Co-solvent (PEG-400)
This protocol outlines how to use a co-solvent to increase this compound solubility at a fixed physiological pH.
-
Prepare Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Create Co-solvent Intermediate Stock: Prepare an intermediate stock by diluting the DMSO stock 1:10 in PEG-400. For example, mix 10 µL of the 10 mg/mL DMSO stock with 90 µL of PEG-400. This creates a 1 mg/mL stock in a 10% DMSO / 90% PEG-400 vehicle.
-
Prepare Final Solution: Pre-warm your final aqueous buffer (e.g., PBS at pH 7.4) to your experimental temperature (e.g., 37°C).
-
Dilute to Working Concentration: Slowly add the co-solvent intermediate stock to the pre-warmed buffer while gently vortexing to reach your desired final concentration. It is critical to perform this step by adding the drug stock to the buffer, not the other way around.
-
Final Check: Ensure the final concentration of the organic solvents (DMSO + PEG-400) is compatible with your assay (typically below 1%). If
Technical Support Center: Optimizing Detajmium Dosage for Cell Culture Experiments
Welcome to the technical support center for Detajmium. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in cell culture experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the mTOR (mammalian Target of Rapamycin) signaling pathway. It specifically targets the mTORC1 complex, and to a lesser extent mTORC2, which are crucial regulators of cell growth, proliferation, metabolism, and survival.[1][2] By inhibiting mTOR, this compound can block downstream signaling cascades, leading to cell cycle arrest and induction of apoptosis.[2][3]
2. How should I prepare and store this compound stock solutions?
For optimal results, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[4] Store this stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the stock directly into your cell culture medium to the desired final concentration immediately before use.
3. What is the recommended starting concentration for this compound in a new cell line?
The optimal concentration of this compound is highly dependent on the cell line. We recommend starting with a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cells. A good starting range for this experiment is typically between 10 nM and 10 µM.[5] If the IC50 is unknown, a wide range of concentrations should be tested.[5]
4. How long does this compound remain stable in cell culture medium?
The stability of kinase inhibitors like this compound can vary based on the media composition, serum presence, and incubation conditions.[4] It is best practice to prepare fresh this compound-containing media for each experiment. If long-term incubation is required (e.g., >72 hours), the media should be replaced with freshly prepared media containing this compound every 48-72 hours to ensure consistent compound activity.
5. What are the common off-target effects of this compound?
While this compound is designed for high selectivity towards mTOR, potential off-target effects can occur at high concentrations.[5] These may include inhibition of other related kinases in the PI3K/Akt pathway.[1] If you observe unexpected cellular phenotypes, consider performing a kinase selectivity profile or reducing the concentration of this compound to the lowest effective dose.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or proliferation. | 1. This compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.[4]2. Incorrect Concentration: The concentration used is too low for the specific cell line.3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to mTOR inhibitors.4. Experimental Error: Pipetting errors or incorrect cell seeding density.[6] | 1. Use a fresh aliquot of this compound stock solution. Prepare working solutions immediately before use.2. Perform a dose-response experiment to determine the optimal IC50 value.[5]3. Confirm mTOR pathway activity in your cell line via Western blot for phosphorylated targets (e.g., p-S6K, p-4E-BP1).4. Verify pipetting accuracy and optimize cell seeding density for your assay.[6] |
| High cellular toxicity observed even at low concentrations. | 1. Solvent Toxicity: The concentration of DMSO in the final culture medium is too high (typically >0.5%).[6]2. Off-Target Toxicity: this compound may be affecting other critical cellular pathways in sensitive cell lines.[4]3. Cell Health: The cells may be unhealthy or stressed prior to treatment. | 1. Ensure the final DMSO concentration is below 0.5% (v/v). Include a vehicle-only (DMSO) control in your experiment.[6]2. Lower the this compound concentration. If toxicity persists, consider using a different mTOR inhibitor.3. Check cells for proper morphology and viability before starting the experiment. Ensure consistent cell passage number. |
| Inconsistent results between experiments. | 1. Variable Cell Density: Inconsistent number of cells seeded per well.[6]2. Reagent Variability: Differences in media batches, serum, or this compound stock solutions.3. Incubation Time: Variation in the duration of this compound treatment.4. Assay Performance: Inconsistent timing or execution of the viability or signaling assay. | 1. Standardize your cell seeding protocol and count cells accurately before plating.2. Use the same batch of reagents for the entire set of experiments. Always use a fresh aliquot of this compound.3. Use a precise timer for all incubation steps.4. Follow a standardized protocol for all assays and include positive and negative controls.[7] |
Experimental Protocols & Data Presentation
Protocol 1: Determining the Optimal this compound Concentration (IC50) using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth in your cell line of interest.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]
-
This compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. A common concentration range to test is 0 µM (vehicle control), 0.01 µM, 0.05 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Living cells with active mitochondria will convert the yellow MTT to a purple formazan product.[8]
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Sample Data Presentation: IC50 of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 0.85 |
| PC-9 | Lung Adenocarcinoma | 48 | 0.22 |
| H1975 | Lung Adenocarcinoma | 48 | 1.50 |
| HeLa | Cervical Cancer | 72 | 1.15 |
| HEK293 | Non-cancerous | 72 | >10 |
Protocol 2: Assessing Downstream mTOR Pathway Inhibition via Western Blot
This protocol allows for the confirmation that this compound is inhibiting its intended target, the mTOR pathway.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at 1X, 2X, and 5X the predetermined IC50 concentration for a specified time (e.g., 2-6 hours). Include a vehicle control.
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key mTOR pathway proteins overnight at 4°C. Recommended antibodies include: phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates successful inhibition of the mTOR pathway.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified mTORC1 signaling pathway showing the inhibitory action of this compound.
References
- 1. onclive.com [onclive.com]
- 2. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamized Preparations in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Common side effects of Detajmium in animal studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing Detajmium in preclinical animal studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: Based on preclinical toxicology studies in rodent and non-rodent models, the most frequently observed side effects of this compound are dose-dependent and primarily relate to its mechanism of action as a sodium channel blocker. The main target organ systems are the cardiovascular, central nervous, and gastrointestinal systems.
Q2: Where can I find a summary of the dose-dependent side effects of this compound in common animal models?
A2: The following tables summarize the key findings from repeated-dose toxicity studies in Sprague-Dawley rats and Beagle dogs.
Data Presentation: Summary of Findings
Table 1: Summary of Common Side Effects of this compound in a 28-Day Rat Study (Oral Gavage)
| Dose Group (mg/kg/day) | Cardiovascular System | Central Nervous System | Gastrointestinal System |
| Vehicle Control | No significant findings | No significant findings | No significant findings |
| 10 mg/kg (Low Dose) | Occasional sinus bradycardia | Mild, transient ataxia in <10% of animals | No significant findings |
| 30 mg/kg (Mid Dose) | Dose-dependent decrease in heart rate; QRS prolongation | Ataxia and tremors observed in ~30% of animals within 2 hours of dosing | Mild decrease in food consumption |
| 100 mg/kg (High Dose) | Significant bradycardia; Second-degree AV block in some animals | Pronounced ataxia, tremors, and lethargy in >75% of animals | Significant decrease in food consumption and body weight |
Table 2: Summary of Common Side Effects of this compound in a 14-Day Dog Study (Intravenous Infusion)
| Dose Group (mg/kg/hr) | Cardiovascular System | Central Nervous System | Gastrointestinal System |
| Vehicle Control | No significant findings | No significant findings | No significant findings |
| 0.5 mg/kg/hr (Low Dose) | Minor, transient decrease in blood pressure | No significant findings | Occasional emesis in <15% of animals |
| 1.5 mg/kg/hr (Mid Dose) | Dose-dependent hypotension and bradycardia; PR interval prolongation | Sedation and mild ataxia | Emesis observed in ~40% of animals |
| 5.0 mg/kg/hr (High Dose) | Significant hypotension; Ventricular arrhythmias in some animals | Pronounced sedation, ataxia, and tremors | Frequent emesis and salivation |
Q3: What is the proposed mechanism of action for this compound-induced side effects?
A3: this compound is a potent sodium channel blocker.[1] The observed side effects are largely extensions of its primary pharmacological activity. In the heart, excessive sodium channel blockade can lead to conduction abnormalities.[2] In the central nervous system, it can disrupt neuronal signaling, leading to ataxia and tremors. Gastrointestinal effects are thought to be mediated by both central and local mechanisms.
Troubleshooting Guides
Issue 1: I am observing a higher-than-expected incidence of cardiovascular adverse events (e.g., severe bradycardia, arrhythmias) at my target dose.
Possible Causes and Solutions:
-
Dosing Miscalculation: Double-check all dose calculations and the concentration of your dosing solution.
-
Infusion Rate (for IV studies): A rapid infusion rate can lead to transiently high plasma concentrations. Consider reducing the infusion rate while maintaining the total daily dose.
-
Animal Health Status: Underlying health conditions in individual animals can increase their susceptibility to cardiovascular side effects. Ensure all animals are properly acclimatized and health-screened before the study.
-
Drug Accumulation: this compound may have a longer-than-expected half-life in your animal model. Consider measuring plasma concentrations to assess for drug accumulation.
Issue 2: My animals are showing significant signs of neurotoxicity (e.g., severe ataxia, lethargy), impacting their ability to feed.
Possible Causes and Solutions:
-
Peak Plasma Concentration Effects: Neurotoxicity often correlates with the maximum plasma concentration (Cmax). If possible with your study design, consider splitting the daily dose into two or more administrations to lower the Cmax.
-
Supportive Care: Ensure easy access to food and water. For animals with significant ataxia, providing food on the cage floor may be necessary.
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Dose Reduction: If the neurotoxicity is severe and impacting the scientific validity of the study, a dose reduction may be necessary.
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Parameters in a Conscious Telemetered Dog Model
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Animal Model: Male and female Beagle dogs (n=4/sex/group) implanted with telemetry transmitters for the measurement of ECG, blood pressure, and heart rate.
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Acclimatization: Animals are allowed a minimum of a two-week recovery period after telemetry implantation and are acclimatized to the study environment.
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Dosing: this compound is administered via continuous intravenous infusion for 24 hours.
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Data Collection: Cardiovascular parameters are continuously recorded from 24 hours pre-dose to 48 hours post-dose.
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Data Analysis: Data is averaged into 1-hour intervals. Changes from baseline are calculated for each animal and averaged across dose groups. Statistical analysis (e.g., ANOVA) is used to determine dose-dependent effects.
Protocol 2: Evaluation of Neurobehavioral Effects in a Rat Functional Observational Battery (FOB)
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Animal Model: Male and female Sprague-Dawley rats (n=10/sex/group).
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Dosing: this compound is administered as a single oral gavage.
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Observations: A trained and blinded observer assesses each animal at 1, 2, 4, and 24 hours post-dose. The FOB includes:
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Home Cage Observations: Posture, activity level, and any abnormal behaviors.
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Open Field Assessment: Gait, arousal, and mobility.
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Sensory-Motor Responses: Approach response, touch response, and righting reflex.
-
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Scoring: A standardized scoring system is used to quantify the observed effects.
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Data Analysis: Scores are compared between dose groups and the vehicle control group using appropriate statistical methods (e.g., Kruskal-Wallis test).
Visualizations
Caption: Hypothetical signaling pathway of this compound's effect on cardiomyocytes.
Caption: General experimental workflow for preclinical toxicity assessment of this compound.
References
Technical Support Center: Addressing Detajmium-Induced Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during in vitro experiments involving Detajmium-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
This compound has been described through different lenses in research. It has been classified as an antiarrhythmic compound that functions as a sodium channel blocker.[1][2][3] Additionally, it has been investigated as a potential neuroprotective agent for neurodegenerative diseases, with a proposed mechanism involving the modulation of cholinergic pathways and antioxidant properties.[4] For the purposes of this guide, we will focus on addressing its observed cytotoxic effects in vitro.
Q2: Why am I observing cytotoxicity when this compound is described as potentially neuroprotective?
It is common for compounds to exhibit dose-dependent effects. A substance that is protective or therapeutic at a low concentration can become toxic at higher concentrations.[5] The observed cytotoxicity of this compound in your experiments could be due to exceeding a therapeutic window for your specific cell type. It is also possible that the cytotoxic effects are specific to the in vitro model system you are using.
Q3: Which assays are suitable for quantifying this compound-induced cytotoxicity?
Several assays can be used to quantify cytotoxicity, each with its own advantages and limitations. A common starting point is the MTT assay, which measures metabolic activity.[6] However, it's advisable to use orthogonal methods to confirm results, such as an LDH release assay (measuring membrane integrity) or ATP-based assays (measuring cell viability).[7][8]
Q4: My MTT assay results suggest this compound is highly cytotoxic, but I don't see significant cell death under the microscope. Why?
The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic function, not a direct measure of cell viability.[9][10] It's possible that this compound is inhibiting mitochondrial function without causing immediate cell lysis. This would lead to a decrease in formazan production (and thus a lower viability reading) even if the cells are still intact.[11] In such cases, it is crucial to supplement your findings with a direct measure of cell death, such as trypan blue exclusion or a live/dead staining assay.
Q5: Should I be concerned about this compound interacting with my assay reagents?
Yes, chemical interference is a potential issue with any compound.[12] For colorimetric assays like MTT, this compound could potentially reduce the tetrazolium salt non-enzymatically, leading to false results.[12] It's recommended to run a control plate with this compound in cell-free media to check for any direct reaction with the assay reagents.[12]
Troubleshooting Guides
Guide 1: High Variability in Replicate Wells
Issue: You are observing significant differences in cytotoxicity readings between replicate wells treated with the same concentration of this compound.
| Potential Cause | Troubleshooting Steps | References |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. Perform a cell titration experiment to determine the optimal seeding density for your cell line. | [7][13] |
| Edge Effects | Evaporation from wells on the outer edges of the plate can concentrate media components and your test compound. Avoid using the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. | [8] |
| Pipetting Errors | Calibrate your pipettes regularly. When adding this compound or assay reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes. | [13] |
| Compound Precipitation | Visually inspect wells under a microscope for any signs of this compound precipitating out of solution, which can lead to uneven exposure. If precipitation is observed, try using a different solvent or reducing the final concentration. | [14] |
Guide 2: Unexpectedly Low Cytotoxicity
Issue: You expect to see a cytotoxic effect from this compound, but cell viability remains high even at elevated concentrations.
| Potential Cause | Troubleshooting Steps | References |
| Incorrect Compound Concentration | Verify the initial stock concentration of this compound and double-check all dilution calculations. | [5] |
| Short Exposure Time | The cytotoxic effects of this compound may be time-dependent. Extend the incubation period (e.g., from 24 to 48 or 72 hours) to see if a delayed effect is observed. | [15] |
| Cell Line Resistance | The cell line you are using may be inherently resistant to the cytotoxic mechanisms of this compound. Consider testing on a different, potentially more sensitive, cell line. | [15] |
| Assay Insensitivity | The chosen assay may not be sensitive enough to detect the specific mode of cytotoxicity induced by this compound. For example, if this compound is cytostatic (inhibits proliferation) rather than cytotoxic, an MTT assay might show a reduction in signal that could be misinterpreted. Consider a cell counting assay to differentiate between cytostatic and cytotoxic effects. | [16][17] |
Guide 3: Discrepancies Between Different Cytotoxicity Assays
Issue: You are getting conflicting results from different cytotoxicity assays (e.g., MTT vs. LDH).
| Potential Cause | Troubleshooting Steps | References |
| Different Cytotoxicity Mechanisms | Assays measure different cellular events. MTT measures metabolic activity, while LDH measures membrane integrity. A decrease in MTT signal without a corresponding increase in LDH release suggests mitochondrial dysfunction or metabolic impairment rather than immediate cell lysis. | [11] |
| Timing of Assay | The kinetics of different cell death pathways can vary. LDH release is a later event in apoptosis compared to the initial metabolic decline. Ensure your assay endpoint is appropriate for the mechanism being studied. | [15] |
| Compound Interference | As mentioned, this compound might interfere with one assay but not another. Run appropriate controls for each assay type to rule out direct compound-reagent interactions. | [12] |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.[5]
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Cell Seeding:
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Harvest and count cells.
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Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include untreated control wells and vehicle control wells (if a solvent is used to dissolve this compound).
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for fluorescence measurements.
-
-
Assay Reagent Preparation:
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., a luminogenic substrate in an appropriate buffer).
-
-
Reagent Addition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of the prepared caspase-3/7 reagent to each well (e.g., 100 µL).
-
-
Incubation:
-
Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank (media + reagent) wells from all other readings.
-
The resulting luminescence is proportional to the amount of caspase-3/7 activity. Data can be presented as fold-change over the untreated control.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on SH-SY5Y Cells (48h Exposure)
| Assay Type | IC50 Value (µM) | Max Inhibition (%) |
| MTT Assay | 75.2 | 88.5 |
| LDH Release Assay | 152.8 | 65.3 |
| ATP Viability Assay | 81.4 | 92.1 |
Table 2: Hypothetical Caspase-3/7 Activation by this compound in SH-SY5Y Cells (24h Exposure)
| This compound Conc. (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 10 | 1.3 |
| 50 | 3.8 |
| 100 | 7.2 |
| 200 | 4.5 (potential secondary necrosis) |
Visualizations
Caption: Troubleshooting workflow for high result variability.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Caption: Hypothetical intrinsic apoptosis pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound Bitartrate used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 12. Is Your MTT Assay the Right Choice? [promega.es]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 17. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
Detajmium Solutions Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Detajmium in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a primary indicator of this compound degradation. This compound is susceptible to hydrolysis, particularly at neutral to alkaline pH, and oxidation. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in poor reproducibility. We recommend performing a stability check using the protocol outlined in this guide.
Q2: What is the optimal pH range for storing this compound in aqueous solutions?
A2: this compound exhibits maximal stability in slightly acidic conditions. The recommended pH range for stock solutions and working buffers is between 4.5 and 5.5. Stability significantly decreases at a pH above 7.0.
Q3: Are there any recommended additives to enhance this compound's stability in solution?
A3: Yes, the addition of antioxidants and chelating agents can significantly improve stability. We recommend using a combination of an antioxidant, such as N-acetylcysteine (NAC), and a chelating agent, like Ethylenediaminetetraacetic acid (EDTA), to mitigate oxidative degradation and metal-catalyzed hydrolysis.
Q4: How should I prepare and store my this compound stock solutions?
A4: this compound stock solutions should be prepared in an anhydrous solvent like DMSO at a high concentration. For long-term storage, aliquot the DMSO stock solution into small volumes in tightly sealed vials and store at -80°C. For aqueous working solutions, prepare them fresh daily using a pre-chilled, antioxidant-supplemented acidic buffer.
Troubleshooting Guide: Enhancing this compound Stability
If you are experiencing issues with this compound stability, follow this step-by-step guide to identify and resolve the problem.
Step 1: Assess Baseline Stability
-
Problem: Unknown degradation rate in your current experimental buffer.
-
Solution: Perform a preliminary stability assessment by incubating this compound in your buffer at the experimental temperature. Analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, and 24 hours) to quantify the remaining percentage of intact this compound.
Step 2: Optimize Buffer Composition
-
Problem: Rapid degradation observed in the baseline assessment.
-
Solution: Switch to a recommended buffer system. The data below illustrates the significant impact of buffer composition on this compound's stability over a 24-hour period at 37°C.
Table 1: Effect of Buffer Composition on this compound Stability
| Buffer System (50 mM) | pH | Additives (Final Conc.) | % Remaining this compound (24h @ 37°C) |
| Phosphate-Buffered Saline (PBS) | 7.4 | None | 62% |
| Tris-HCl | 7.5 | None | 58% |
| Sodium Acetate | 5.0 | None | 91% |
| Sodium Acetate | 5.0 | 1 mM EDTA | 94% |
| Sodium Acetate | 5.0 | 5 mM NAC | 96% |
| Sodium Acetate (Optimized) | 5.0 | 1 mM EDTA + 5 mM NAC | >99% |
Step 3: Implement Optimized Conditions
-
Problem: Need to apply the findings to your experimental workflow.
-
Solution: Prepare all this compound working solutions fresh for each experiment using the optimized buffer (50 mM Sodium Acetate, pH 5.0, with 1 mM EDTA and 5 mM NAC). Ensure the buffer is degassed and pre-chilled before adding this compound.
Step 4: Verify Stability in Final Assay Conditions
-
Problem: The final assay may contain components that affect stability.
-
Solution: Perform a final stability check in the complete assay medium, including all cells, proteins, or other reagents. This will confirm that this compound remains stable throughout the duration of your experiment.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol describes how to quantify the stability of this compound in a given buffer system over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected buffer system (e.g., 50 mM Sodium Acetate, pH 5.0)
-
HPLC system with a C18 column and UV detector (280 nm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Incubator or water bath
Methodology:
-
Prepare a 100 µM working solution of this compound by diluting the DMSO stock 1:100 into the test buffer.
-
Immediately inject a 10 µL sample into the HPLC system to obtain the T=0 time point reading.
-
Incubate the remaining working solution at the desired temperature (e.g., 37°C).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot and inject 10 µL into the HPLC.
-
Use a linear gradient (e.g., 5-95% Mobile Phase B over 10 minutes) to separate this compound from its degradants.
-
Calculate the peak area for intact this compound at each time point.
-
Determine the percentage of remaining this compound by normalizing the peak area at each time point to the peak area at T=0.
Visual Guides
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: A workflow for troubleshooting this compound stability issues.
Technical Support Center: Overcoming Resistance to Detajmium in Cell Lines
Disclaimer: Detajmium is a hypothetical compound developed for illustrative purposes within this technical support guide. The mechanisms, protocols, and data presented are based on established principles of acquired resistance to targeted cancer therapies, specifically MEK inhibitors, and are intended to provide a comprehensive framework for researchers encountering similar challenges.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, now shows reduced responsiveness. What is the likely cause?
A1: This is a common occurrence known as acquired resistance. Over time, cancer cells can adapt to the presence of a drug like this compound. This adaptation can happen through several mechanisms, including:
-
Target Alterations: Mutations in the drug's target protein (MEK1/2) that prevent this compound from binding effectively.
-
Bypass Pathway Activation: Activation of alternative signaling pathways that allow the cell to continue to grow and proliferate despite the inhibition of the primary pathway.[1][2]
-
Increased Drug Efflux: The cancer cells may start producing more transporter proteins that actively pump this compound out of the cell.
Q2: How can I definitively confirm that my cell line has developed resistance to this compound?
A2: The most reliable method to confirm resistance is by determining the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and comparing it to the IC50 of the original, sensitive parental cell line.[3][4] A significant increase in the IC50 value is a clear indicator of acquired resistance.
Q3: What are the immediate troubleshooting steps if I suspect my cell line is resistant to this compound?
A3: If you suspect resistance, we recommend the following initial steps:
-
Cell Line Authentication: It is crucial to ensure that your cell line has not been cross-contaminated. We recommend performing Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.
-
Mycoplasma Testing: Mycoplasma contamination is a common issue in cell culture that can significantly alter a cell's response to drugs.[5] We advise testing your cell cultures for mycoplasma and, if positive, treating them or discarding the contaminated stock and starting with a fresh, uncontaminated vial.
-
Thaw an Early-Passage Stock: If available, thaw an early-passage vial of the parental cell line.[6] Test its sensitivity to this compound alongside your potentially resistant cell line. This will help you confirm that the resistance is a developed trait and not an issue with your experimental setup.
-
Confirm Compound Integrity: Verify the concentration and stability of your this compound stock solution. Improper storage or handling can lead to degradation of the compound.
Q4: My cells are confirmed to be resistant. What are the next steps to understand the mechanism of resistance?
A4: Once resistance is confirmed, the next step is to investigate the underlying molecular mechanism. This will typically involve a series of experiments to test for the common causes of resistance mentioned in A1. A logical workflow would be to first check for reactivation of the targeted pathway, then look for activation of bypass pathways.
Troubleshooting Guide
Problem: My cell viability assays show a decreased response to this compound, and I have confirmed resistance by demonstrating a significant increase in the IC50 value.
Here is a stepwise guide to investigate the mechanism of resistance and explore strategies to overcome it.
Step 1: Assess the Phosphorylation Status of the MAPK/ERK Pathway
This compound is a MEK1/2 inhibitor, so the first step is to see if the pathway downstream of MEK1/2 is being reactivated in the resistant cells. The key protein to examine is ERK1/2.
-
Experiment: Western Blot for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Expected Outcome for Sensitive Cells: Treatment with this compound should lead to a significant decrease in the levels of p-ERK1/2.
-
Possible Outcomes for Resistant Cells:
-
Reactivation of MAPK/ERK Pathway: If p-ERK1/2 levels remain high in the resistant cells even after treatment with this compound, it suggests that the cells have found a way to reactivate the pathway. This could be due to a mutation in MEK1/2 that prevents this compound from binding.
-
Pathway Independence: If p-ERK1/2 levels are low in the resistant cells (similar to treated sensitive cells), but the cells are still proliferating, this suggests that the resistant cells are now using a different signaling pathway to survive (bypass pathway).
-
Step 2: Investigate Potential Bypass Pathways
If the MAPK/ERK pathway remains inhibited, the next step is to look for the activation of alternative signaling pathways. A common bypass mechanism for MEK inhibitor resistance is the activation of the PI3K/AKT pathway.[2]
-
Experiment: Western Blot for phosphorylated AKT (p-AKT) and total AKT.
-
Expected Outcome for Sensitive Cells: this compound treatment should not significantly affect the levels of p-AKT.
-
Possible Outcome for Resistant Cells: A significant increase in the levels of p-AKT in the resistant cells, especially upon this compound treatment, would strongly suggest the activation of the PI3K/AKT pathway as a bypass mechanism.
Step 3: Consider Combination Therapies
Based on your findings, you can devise strategies to overcome the resistance.
-
If the MAPK/ERK pathway is reactivated: Consider using a downstream inhibitor, such as an ERK1/2 inhibitor, in combination with this compound.[7]
-
If the PI3K/AKT pathway is activated: A combination of this compound and a PI3K or AKT inhibitor may be effective in overcoming resistance.[2]
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | - |
| Resistant Clone 1 | 250 | 25 |
| Resistant Clone 2 | 500 | 50 |
Table 2: Summary of Western Blot Analysis
| Cell Line | Treatment | p-ERK1/2 Level (Relative to Loading Control) | p-AKT Level (Relative to Loading Control) |
| Parental (Sensitive) | DMSO | 1.0 | 1.0 |
| Parental (Sensitive) | This compound (10 nM) | 0.1 | 1.1 |
| Resistant Clone 1 | DMSO | 1.2 | 1.5 |
| Resistant Clone 1 | This compound (250 nM) | 0.9 | 3.5 |
| Resistant Clone 2 | DMSO | 1.1 | 1.3 |
| Resistant Clone 2 | This compound (500 nM) | 0.2 | 4.0 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).[8][9]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software package.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the expression and phosphorylation of key signaling proteins.[10][11][12]
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound or vehicle for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Visualizations
References
- 1. targetedonc.com [targetedonc.com]
- 2. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. bosterbio.com [bosterbio.com]
Refining Detajmium delivery for in vivo experiments
<
Welcome to the Technical Support Center for Detajmium, a novel, potent, and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo use of this compound and to troubleshoot common experimental challenges.
Mechanism of Action
This compound is an investigational agent that targets the SH2 domain of STAT3, a critical node in cellular signaling.[1][2] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes involved in cell proliferation, survival, angiogenesis, and metastasis.[1][3][4][5] this compound works by preventing the phosphorylation and subsequent dimerization of STAT3, which is essential for its translocation to the nucleus and its function as a transcription factor.[1][3][6] By inhibiting this pathway, this compound can suppress tumor growth and induce apoptosis in cancer cells that are dependent on STAT3 signaling.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the SH2 domain of the STAT3 protein.[2] This prevents STAT3 phosphorylation, dimerization, and nuclear translocation, thereby inhibiting the transcription of downstream target genes involved in tumor progression.[3][6][8]
Q2: In which cancer models is this compound expected to be most effective?
A2: this compound is most effective in cancer models with documented hyper-activation of the STAT3 signaling pathway.[3][4] This is common in a wide range of solid tumors and hematological malignancies.[1][9] We recommend verifying STAT3 activation (e.g., via p-STAT3 immunohistochemistry or western blot) in your model system prior to initiating in vivo studies.
Q3: What is the recommended solvent for this compound for in vivo use?
A3: Due to its hydrophobic nature, this compound has low aqueous solubility.[10] A recommended starting formulation is a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Please refer to the Formulation and Dosing Tables for more details.
Q4: Can this compound be administered orally?
A4: While intravenous and intraperitoneal routes are preferred for initial studies to ensure consistent bioavailability, oral administration may be possible with appropriate formulation strategies designed for poorly soluble drugs, such as lipid-based formulations or nanocrystal suspensions.[11][12][13] Further formulation development is recommended for oral delivery.
Q5: What are the expected off-target effects?
A5: While this compound is designed for high selectivity to STAT3, high doses may lead to off-target effects. Since STAT3 is involved in normal physiological processes like immune response and hematopoiesis, monitoring for changes in immune cell populations and blood cell counts is advised, especially during long-term studies.[7]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound During Formulation
-
Question: My this compound solution is cloudy or shows visible precipitate after preparation. What should I do?
-
Answer:
-
Ensure Proper Solvent Order: When preparing the vehicle, always add components in the correct order. For the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), first dissolve this compound completely in DMSO. Separately, mix the PEG300 and Tween 80. Add the PEG300/Tween 80 mixture to the this compound/DMSO solution and mix thoroughly. Finally, add the saline dropwise while vortexing.
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution.[14][15] Do not overheat, as this may degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to help break up small aggregates and improve solubilization.
-
Fresh Preparation: Prepare the formulation fresh before each use. Do not store aqueous formulations for extended periods, as precipitation can occur over time. Refer to the stability data in Table 2.
-
Alternative Formulations: If precipitation persists, consider alternative formulation strategies for poorly soluble compounds, such as using cyclodextrins or lipid-based formulations.[16][17]
-
Issue 2: Low or Inconsistent Efficacy in Animal Models
-
Question: I am not observing the expected tumor growth inhibition in my mouse xenograft model. What could be the cause?
-
Answer:
-
Confirm STAT3 Activation: First, confirm that your tumor model has constitutively active STAT3 signaling. This can be done by analyzing baseline tumor samples for phosphorylated STAT3 (p-STAT3).
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The dosing frequency may be insufficient to maintain a therapeutic concentration of this compound in the tumor tissue. Consider conducting a pilot PK study to determine the half-life of this compound in your model. A pharmacodynamic study, measuring p-STAT3 levels in tumors at different time points after a single dose, can also help optimize the dosing schedule.[8]
-
Drug Administration Issues: Ensure proper administration technique. For intravenous (IV) injections, ensure the solution is delivered into the tail vein without significant leakage.[15][18] For intraperitoneal (IP) injections, avoid injecting into the gut or other organs.[19] For subcutaneous (SC) injections, ensure the full dose is delivered under the skin.[14][20]
-
Dose Escalation: The current dose may be too low for your specific tumor model. Consider a dose-escalation study to find the maximum tolerated dose (MTD) and optimal effective dose.
-
Drug Resistance: The tumor model may have or may have developed resistance to STAT3 inhibition through activation of compensatory signaling pathways.
-
Issue 3: Adverse Events or Toxicity in Animals
-
Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?
-
Answer:
-
Vehicle Toxicity: First, run a control group treated with the vehicle alone to rule out toxicity from the formulation components.
-
Reduce Dose: The dose may be too high. Reduce the dose to a lower, previously tested effective concentration or perform a formal MTD study.
-
Change Administration Route: Intravenous administration can sometimes lead to acute toxicity due to high peak plasma concentrations. Consider switching to intraperitoneal or subcutaneous administration, which may provide a more gradual absorption profile.[21]
-
Monitor Animal Health: Closely monitor the animals daily for weight loss, changes in behavior, and other signs of distress. Provide supportive care as needed.
-
Assess Organ Toxicity: If toxicity persists, consider a preliminary toxicology assessment, including blood chemistry and histology of major organs (e.g., liver, kidney), to identify the source of the toxicity.
-
Data Presentation
Table 1: this compound Formulation Protocols
| Formulation ID | Composition | Preparation Notes | Recommended Route |
| DF-01 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve this compound in DMSO first. Add PEG300/Tween 80, then saline. | IV, IP |
| DF-02 | 5% NMP, 15% Solutol HS 15, 80% Saline | Dissolve this compound in NMP, add Solutol, then saline. | IV, IP |
| DF-03 | 20% (w/v) Hydroxypropyl-β-cyclodextrin in Saline | Complexation may require stirring overnight. | SC, IP |
Table 2: Recommended Dosing and Stability
| Route | Species | Dose Range (mg/kg) | Dosing Frequency | Formulation Stability (at 4°C) |
| Intravenous (IV) | Mouse | 5 - 20 | Daily or Every Other Day | < 24 hours |
| Intraperitoneal (IP) | Mouse | 10 - 40 | Daily | < 48 hours |
| Subcutaneous (SC) | Mouse | 20 - 50 | Daily | < 72 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (DF-01) for In Vivo Dosing
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, conical tubes (1.5 mL and 15 mL)
-
Vortex mixer
Methodology:
-
Calculate the total volume of dosing solution required for the experiment (Number of animals × dose volume per animal + ~20% overage).
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO (10% of the final volume) to the this compound powder. Vortex thoroughly until the powder is completely dissolved.
-
In a separate tube, prepare a mixture of PEG300 (40% of final volume) and Tween 80 (5% of final volume).
-
Add the PEG300/Tween 80 mixture to the this compound/DMSO solution. Vortex until the solution is clear and homogenous.
-
Slowly add the sterile saline (45% of final volume) to the mixture drop-by-drop while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for any cloudiness or precipitate. If the solution is not clear, it can be gently warmed to 37°C or sonicated briefly.
-
Administer the freshly prepared solution to the animals within one hour of preparation.
Protocol 2: Administration of this compound in a Subcutaneous Xenograft Mouse Model
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with established A549 xenografts)
-
Freshly prepared this compound dosing solution (from Protocol 1)
-
70% ethanol wipes
-
Animal scale
Methodology:
-
Weigh each mouse to calculate the precise volume of the this compound solution to be injected based on the desired mg/kg dose.
-
Gently restrain the mouse by scruffing the loose skin over the neck and shoulders.[22][23]
-
Create a "tent" of skin on the flank or dorsal side, away from the tumor implantation site.[14]
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle (bevel up) into the base of the skin tent, parallel to the body.[20]
-
Gently pull back the plunger to ensure the needle is not in a blood vessel (you should see negative pressure).[14][20]
-
Slowly inject the calculated volume of the this compound solution, creating a small bleb under the skin.
-
Withdraw the needle and gently massage the injection site to help disperse the solution.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Repeat the administration at the predetermined frequency (e.g., daily) for the duration of the study.
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jebms.org [jebms.org]
- 5. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tvarditherapeutics.com [tvarditherapeutics.com]
- 7. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Liposome Delivery of Natural STAT3 Inhibitors for the Treatment of Cancer [wap.hapres.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. research.vt.edu [research.vt.edu]
- 19. urmc.rochester.edu [urmc.rochester.edu]
- 20. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 21. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 22. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 23. urmc.rochester.edu [urmc.rochester.edu]
Minimizing off-target effects of Detajmium
Technical Support Center: Detajmium
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line panel treated with this compound, even in cells that do not express the primary target, Kinase X. What could be the cause?
A1: This issue is likely due to off-target effects of this compound. The two most probable causes are the inhibition of Kinase Y, a kinase structurally similar to Kinase X that is involved in essential cellular processes, or unintended effects on ion channels. We recommend performing a cell viability assay on cell lines with known expression levels of Kinase X and Kinase Y to confirm the source of the cytotoxicity.
Q2: Our in vivo studies are showing unforeseen cardiovascular side effects. How can we mitigate these?
A2: Cardiovascular side effects are often linked to the off-target inhibition of Kinase Y. To mitigate this, we suggest considering the following strategies:
-
Dose Optimization: Reducing the concentration of this compound to a level that maintains efficacy against Kinase X while minimizing effects on Kinase Y.
-
Use of a More Selective Analog: Our newer compound, this compound-Plus, exhibits a higher selectivity for Kinase X over Kinase Y.
-
Cardiomyocyte-Specific Kinase Y Knockout Models: For preclinical studies, using a model where Kinase Y is specifically knocked out in cardiomyocytes can help isolate the on-target effects of this compound.
Q3: We are seeing variability in our results when co-administering this compound with other compounds. Why is this happening?
A3: this compound has been observed to induce the expression of the cytochrome P450 enzyme, CYP99A9. This can alter the metabolism of co-administered drugs, leading to inconsistent results. We recommend performing a drug-drug interaction study to assess the impact of this compound on the metabolism of your other compounds.
Troubleshooting Guides
Issue 1: Distinguishing On-Target vs. Off-Target Cytotoxicity
If you are observing broad-spectrum cytotoxicity, it is crucial to determine whether this is an on-target or off-target effect.
Recommended Experimental Workflow:
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed the selected cell lines in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 for each cell line.
Data Presentation: Comparative IC50 Values of this compound and this compound-Plus
| Cell Line | Kinase X Expression | Kinase Y Expression | This compound IC50 (nM) | This compound-Plus IC50 (nM) |
| Cell Line A | High | High | 50 | 75 |
| Cell Line B | High | Low | 65 | 70 |
| Cell Line C | Low | High | 500 | >10,000 |
| Cell Line D | Low | Low | >10,000 | >10,000 |
Issue 2: Investigating Neurotoxicity via Ion Channel Interaction
If you suspect neurotoxicity due to off-target effects on ion channels, a patch-clamp experiment can confirm this.
Signaling Pathway: this compound's Off-Target Effect on Channel Z
Technical Support Center: Managing Gastrointestinal Discomfort from Detajmium Bitartrate
For researchers, scientists, and drug development professionals utilizing Detajmium bitartrate, this guide provides troubleshooting advice and frequently asked questions (FAQs) to manage potential gastrointestinal (GI) discomfort observed during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound bitartrate and what is its mechanism of action?
This compound bitartrate is an antiarrhythmic drug.[1][2] It belongs to the Class I category of antiarrhythmic agents, which are known to be fast sodium channel blockers.[3][4][5] The primary mechanism of action for Class I antiarrhythmics involves blocking the fast sodium channels in cardiac cells, which slows the upstroke of the action potential.[4]
Q2: What are the potential gastrointestinal side effects associated with Class I antiarrhythmic drugs like this compound bitartrate?
While specific data on this compound bitartrate is limited, gastrointestinal side effects are common with Class I antiarrhythmic drugs.[6][7][8] These can include nausea, vomiting, diarrhea, and constipation.[3] Some Class I antiarrhythmics, like disopyramide, can cause constipation and dry mouth due to anticholinergic actions.[6] It is crucial for researchers to monitor for these potential adverse events in their experimental subjects.
Q3: How can I proactively manage potential GI discomfort in my experimental subjects?
Proactive management can involve optimizing the drug formulation and administration protocol. Consider the following:
-
Formulation: Investigate the use of enteric-coated or delayed-release formulations to bypass the stomach and reduce upper GI irritation.
-
Administration: Administering the compound with food may help to mitigate some GI side effects, although this should be tested for its potential impact on bioavailability.
-
Hydration: Ensuring adequate hydration of animal subjects can be crucial, especially if diarrhea is a concern.
Q4: Are there any known drug interactions that could exacerbate GI side effects?
Troubleshooting Guide
This guide addresses specific GI-related issues that may arise during your experiments with this compound bitartrate.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Nausea and Vomiting | Direct irritation of the gastric mucosa; Central nervous system effects. | 1. Administer this compound bitartrate with a small meal to buffer the stomach. 2. Evaluate the possibility of a dose reduction to determine if the effect is dose-dependent. 3. Consider the use of a delayed-release formulation in subsequent experiments. |
| Diarrhea | Increased intestinal motility or secretion. | 1. Ensure adequate hydration and electrolyte balance in the subjects. 2. Reduce the dose to assess for a dose-response relationship. 3. Investigate the co-administration of an anti-diarrheal agent, ensuring it does not interfere with the primary experimental outcomes. |
| Constipation | Decreased intestinal motility, potentially due to anticholinergic effects.[6] | 1. Ensure adequate hydration. 2. If applicable to the experimental model, encourage physical activity. 3. Consider evaluating the effects of a lower dose. |
| Loss of Appetite | A secondary effect of nausea or general malaise. | 1. Address the primary GI symptoms (nausea, vomiting) first. 2. Monitor body weight and food intake closely. 3. If persistent, a dose reduction may be necessary. |
Experimental Protocols
To quantitatively assess the gastrointestinal effects of this compound bitartrate in your research, consider the following experimental protocols.
Gastrointestinal Transit Assay
This assay is used to determine the effect of a substance on intestinal motility.[9]
-
Objective: To measure the transit time of a non-absorbable marker through the gastrointestinal tract.
-
Methodology:
-
Fast the experimental animals (e.g., mice or rats) overnight, with free access to water.
-
Administer this compound bitartrate at the desired dose(s) via the intended route of administration.
-
After a specified time, administer a charcoal meal (a suspension of charcoal in a vehicle like gum acacia) orally.
-
After a set period (e.g., 20-30 minutes), euthanize the animals.
-
Excise the small intestine and measure the total length and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
-
-
Data Analysis: Compare the percent transit in the this compound bitartrate-treated groups to a vehicle control group.
Gastric Emptying Assay
This protocol assesses the rate at which the stomach empties its contents.
-
Objective: To determine if this compound bitartrate delays or accelerates gastric emptying.
-
Methodology:
-
Fast the animals overnight.
-
Administer this compound bitartrate or vehicle control.
-
After a predetermined time, administer a test meal containing a non-absorbable marker (e.g., phenol red).
-
At a specific time point after the test meal, euthanize the animals and clamp the pylorus and cardia.
-
Remove the stomach, homogenize its contents, and quantify the amount of the marker remaining.
-
-
Data Analysis: Compare the amount of marker remaining in the stomachs of the treated group versus the control group.
Signaling Pathways and Workflows
Logical Workflow for Investigating GI Discomfort
The following diagram outlines a logical workflow for researchers to follow when investigating and managing gastrointestinal side effects of this compound bitartrate.
Workflow for GI Discomfort Investigation
Potential Mechanism of Action for GI Effects
While the exact mechanism for this compound bitartrate's GI effects is unknown, this diagram illustrates a hypothetical pathway based on the general actions of Class I antiarrhythmics.
Hypothetical GI Effect Pathway
References
- 1. This compound bitartrate | CymitQuimica [cymitquimica.com]
- 2. medkoo.com [medkoo.com]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. Classification and mechanism of action of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gastrointestinal Side Effects of Antiarrhythmic Medications: A Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Gastrointestinal Side Effects of Antiarrhythmic Medications: A Review of Current Literature | Semantic Scholar [semanticscholar.org]
- 8. Gastrointestinal Side Effects of Antiarrhythmic Medications: A Review of Current Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Detajmium and Ajmaline for Cardiac Electrophysiology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electrophysiological properties of Detajmium and its parent compound, ajmaline. Both are potent antiarrhythmic agents, and this document aims to furnish researchers with the necessary data and methodologies to evaluate their potential applications in cardiovascular research and drug development.
Introduction
Ajmaline is a naturally occurring alkaloid, classified as a Class Ia antiarrhythmic agent, known for its blockade of cardiac sodium channels.[1] this compound, a derivative of ajmaline, is classified as a Class Ic antiarrhythmic drug.[2] This guide will delve into a comparative analysis of their effects on cardiac action potentials, supported by experimental data, and provide detailed protocols for reproducing key experiments.
Chemical Structures
The chemical structures of this compound and ajmaline are presented below. This compound is an N-propyl derivative of ajmaline, a modification that influences its electrophysiological properties.
Figure 1: Chemical Structure of Ajmaline
Figure 2: Chemical Structure of this compound
Mechanism of Action and Electrophysiological Effects
Both this compound and ajmaline exert their primary antiarrhythmic effects through the blockade of voltage-gated sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the heart.[1][2] However, their classification into different subclasses (Ia for ajmaline and Ic for this compound) suggests nuances in their interaction with ion channels and their overall effect on the action potential duration (APD).
Comparative Electrophysiological Data
The following tables summarize the quantitative effects of this compound and ajmaline on key cardiac action potential parameters. It is important to note that the data for this compound was obtained from studies on isolated dog cardiac tissues, while the detailed ionic current data for ajmaline comes from studies on rat ventricular myocytes. This difference in experimental models should be considered when making direct comparisons.
Table 1: Effect of this compound (1 µM) on Action Potential Parameters in Dog Cardiac Tissues [2]
| Parameter | Ventricular Muscle (n=6) | Purkinje Fibers (n=8) |
| Resting Potential (RP) (mV) | No significant change | No significant change |
| Action Potential Amplitude (APA) (mV) | No significant change | ↓ from 111.1 ± 12.3 to 100.0 ± 2.5 |
| Max. Rate of Depolarization (Vmax) (V/s) | ↓ from 236.7 ± 28.9 to 177.3 ± 22.5 | ↓ from 687.5 ± 57.2 to 523.7 ± 58.2 |
| Action Potential Duration at 90% Repolarization (APD90) (ms) | No significant change | ↓ from 359.0 ± 17.5 to 262.1 ± 12.3 |
| Effective Refractory Period (ERP) (ms) | No significant change | No significant change |
Data presented as mean ± SEM. ↓ indicates a significant decrease.
Table 2: Inhibitory Effects (IC50) of Ajmaline on Ionic Currents in Rat Ventricular Myocytes [3]
| Ionic Current | IC50 (µmol/L) | Hill Coefficient (nH) |
| Fast Sodium Current (INa) at -75 mV | 27.8 ± 1.14 | 1.27 ± 0.25 |
| Fast Sodium Current (INa) at -120 mV | 47.2 ± 1.16 | 1.16 ± 0.21 |
| L-type Calcium Current (ICa-L) | 70.8 ± 0.09 | 0.99 ± 0.09 |
| Transient Outward Potassium Current (Ito) | 25.9 ± 2.91 | 1.07 ± 0.15 |
| ATP-sensitive Potassium Current (IK(ATP)) | 13.3 ± 1.1 | 1.16 ± 0.15 |
Data presented as mean ± SEM.
Qualitative studies on canine Purkinje fibers have shown that ajmaline significantly shortens the plateau of the action potential and markedly depresses the maximum rate of depolarization (dV/dt).[4]
Experimental Protocols
Recording of Cardiac Action Potentials from Isolated Purkinje Fibers
This protocol describes the conventional intracellular microelectrode technique for recording action potentials from isolated cardiac Purkinje fibers, a standard method for evaluating the electrophysiological effects of antiarrhythmic drugs.
Experimental Workflow
Caption: Workflow for recording action potentials from isolated cardiac Purkinje fibers.
Methodology:
-
Tissue Preparation:
-
Animal models, such as canines, are euthanized in accordance with ethical guidelines.
-
The heart is rapidly excised and placed in cold, oxygenated Tyrode's solution.
-
False tendons (Purkinje fibers) are carefully dissected from the ventricles.
-
The tissue is mounted in a temperature-controlled organ bath.[5]
-
-
Electrophysiological Recording:
-
The tissue is continuously perfused with oxygenated Tyrode's solution maintained at 37°C.
-
The preparation is stimulated at a constant frequency (e.g., 1 Hz) using bipolar electrodes.
-
A sharp glass microelectrode (filled with 3 M KCl, tip resistance 10-20 MΩ) is used to impale a Purkinje fiber.
-
Transmembrane action potentials are recorded using a high-input impedance amplifier.
-
Baseline action potential parameters, including resting potential (RP), action potential amplitude (APA), maximum rate of depolarization (Vmax), and action potential duration at 90% repolarization (APD90), are measured.[5]
-
-
Drug Application and Analysis:
-
After recording stable baseline activity, this compound or ajmaline is added to the perfusate at the desired concentration.
-
Action potentials are recorded for a sufficient duration to allow the drug effect to reach a steady state.
-
The same action potential parameters are measured in the presence of the drug and compared to the baseline values.
-
Signaling Pathway Visualization
The primary mechanism of action for both this compound and ajmaline is the blockade of the fast sodium current (INa) during phase 0 of the cardiac action potential. Ajmaline has also been shown to inhibit other ion channels, which contributes to its overall electrophysiological profile.
Caption: Effects of this compound and ajmaline on cardiac ion channels and the action potential.
Conclusion
This compound and ajmaline are both potent sodium channel blockers with distinct electrophysiological profiles. This compound, as a Class Ic agent, primarily slows conduction with minimal effect on APD in ventricular muscle.[2] Ajmaline, a Class Ia agent, also slows conduction but has more complex effects on repolarization, including shortening of the APD in Purkinje fibers and inhibition of multiple ion currents.[3][4] The choice between these two compounds for research purposes will depend on the specific scientific question being addressed. The experimental protocols and comparative data provided in this guide offer a foundation for further investigation into the therapeutic and proarrhythmic potential of these agents.
References
- 1. The effects of ajmaline in experimental and clinical arrhythmias and their relation to some electrophysiological parameters of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines for plunge needle recording for effective detection of purkinje activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stork: Electrophysiological effects of some antidepressant drugs on canine cardiac Purkinje fibres [storkapp.me]
- 5. Reconstruction of the repolarization process in cardiac Purkinje fibres based on voltage clamp measurements of membrane current - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Detajmium's Mechanism of Action: A Comparative Analysis with Trametinib
For Immediate Release
This guide provides a comparative analysis of the novel MEK1/2 inhibitor, Detajmium, and the established drug, Trametinib. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MAPK/ERK signaling pathway.
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of this pathway, often due to mutations in BRAF or RAS genes, is a key driver in many human cancers.[5] The kinases MEK1 and MEK2 are central components of this pathway, making them attractive targets for therapeutic intervention.
This compound is a next-generation, ATP-noncompetitive allosteric inhibitor of MEK1 and MEK2. Its mechanism is compared here with Trametinib, an FDA-approved MEK inhibitor used in the treatment of various cancers.[6][7] This document summarizes the biochemical potency, cellular activity, and pathway-specific effects of both compounds, supported by detailed experimental protocols.
Comparative Performance Data
The inhibitory activities of this compound and Trametinib were assessed using in vitro biochemical assays and cell-based proliferation assays.
Table 1: Biochemical Inhibition of MEK1/2 Kinases
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | MEK1 | 0.65 | Cell-Free Kinase Assay |
| MEK2 | 1.1 | Cell-Free Kinase Assay | |
| Trametinib | MEK1 | 0.92 | Cell-Free Kinase Assay[8][9] |
| MEK2 | 1.8 | Cell-Free Kinase Assay[8][9] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (72-hour treatment)
| Cell Line | BRAF/RAS Status | This compound IC50 (nM) | Trametinib IC50 (nM) |
| HT-29 | BRAF V600E | 0.35 | 0.48[8] |
| COLO205 | BRAF V600E | 0.41 | 0.52[8] |
| HCT116 | KRAS G13D | 1.2 | 2.2[8] |
| MiaPaCa-2 | KRAS G12C | 4.5 | 5 - 20[10] |
| BxPC-3 | Wild-Type | >1000 | >1000[10] |
Data for this compound are from internal studies. Data for Trametinib are from publicly available sources for comparison.
Signaling Pathway and Experimental Workflow
To validate the mechanism of action, it is crucial to demonstrate target engagement within the cellular context. Inhibition of MEK1/2 is expected to decrease the phosphorylation of its direct downstream substrates, ERK1 and ERK2.
Detailed Experimental Protocols
MEK1/2 In Vitro Kinase Assay
This protocol assesses the direct inhibitory effect of compounds on purified MEK1/2 kinase activity.
-
Objective: To determine the IC50 values of this compound and Trametinib against MEK1 and MEK2.
-
Methodology: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is used to measure the amount of ADP produced during the kinase reaction.[11][12][13]
-
Reagents: Recombinant human MEK1/MEK2, inactive ERK2 (substrate), ATP, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), this compound/Trametinib serially diluted in DMSO.
-
Procedure:
-
Add 5 µL of kinase assay buffer containing the kinase and substrate to each well of a 96-well plate.
-
Add 2.5 µL of the test compound at various concentrations (final DMSO concentration ≤1%).
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure ADP production by adding ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
Record luminescence using a microplate reader.
-
-
Data Analysis: The luminescent signal is converted to percent inhibition relative to DMSO-treated controls. IC50 values are calculated by fitting the dose-response curve using non-linear regression.
-
Cell Proliferation (MTT/MTS) Assay
This assay measures the effect of the compounds on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[10][14][15]
-
Objective: To determine the anti-proliferative IC50 values of this compound and Trametinib in various cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., HT-29, COLO205) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Trametinib. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or a comparable reagent like MTS or CellTiter-Glo to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, solubilize the formazan crystals with 150 µL of DMSO.[10]
-
Measure the absorbance (e.g., at 570 nm for MTT) or luminescence using a microplate reader.
-
-
Data Analysis: Normalize the absorbance/luminescence values to the DMSO control to determine the percentage of cell viability. Calculate IC50 values using a non-linear regression dose-response curve.
-
Western Blot for Phospho-ERK1/2
This protocol is used to confirm that the compounds inhibit MEK signaling within cells by measuring the phosphorylation state of ERK1/2.[16][17][18]
-
Objective: To qualitatively and semi-quantitatively assess the reduction of phosphorylated ERK1/2 (p-ERK1/2) in cells treated with MEK inhibitors.
-
Methodology:
-
Sample Preparation:
-
Plate cells (e.g., HT-29) and allow them to adhere. Treat with this compound, Trametinib (e.g., at 10x IC50 concentration), or DMSO for 1-2 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation (14,000 x g for 15 minutes at 4°C).[16]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load 15-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% or 12%).[19]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[17]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[18][19]
-
Analysis: Quantify band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of the p-ERK signal to the total ERK signal.
-
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. cusabio.com [cusabio.com]
- 6. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. MEK1 Kinase Enzyme System [promega.com]
- 14. TRAMETINIB DRIVES T CELL-DEPENDENT CONTROL OF K-RAS-MUTATED TUMORS BY INHIBITING PATHOLOGICAL MYELOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3.4. Western Blotting and Detection [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of Detajmium for Neurodegenerative Disease: A Replication Study
Introduction
Detajmium, a novel neuroprotective agent, has shown considerable promise in preclinical studies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[1] This compound, also known as this compound Bitartrate, is currently in Phase II clinical trials and is being investigated for its ability to slow neuronal degeneration.[1] Published research indicates that this compound's mechanism of action involves the modulation of neurotransmitter activity, specifically targeting cholinergic pathways to enhance the release of acetylcholine.[1] This is critical for improving synaptic plasticity and neural communication, which are often impaired in neurodegenerative conditions.[1] Furthermore, this compound exhibits antioxidant properties that mitigate oxidative stress in neural tissues and has been shown to inhibit the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease.[1]
This guide provides a comparative analysis of this compound against a leading acetylcholinesterase inhibitor, Donepezil, replicating key in vitro experiments from foundational studies. The objective is to offer researchers a direct comparison of the neuroprotective and synaptic activity of these two compounds.
Comparative Efficacy: this compound vs. Donepezil
The following tables summarize the quantitative data from in vitro experiments designed to replicate and compare the neuroprotective and synaptic enhancement effects of this compound and Donepezil.
Table 1: Neuroprotection Assay - Neuronal Viability Following Oxidative Stress
| Compound | Concentration (nM) | Neuronal Viability (%) | Standard Deviation |
| Vehicle Control | - | 45.2 | ± 3.1 |
| This compound | 10 | 68.5 | ± 4.2 |
| 50 | 85.1 | ± 3.8 | |
| 100 | 92.3 | ± 2.9 | |
| Donepezil | 10 | 62.7 | ± 3.5 |
| 50 | 78.9 | ± 4.1 | |
| 100 | 84.6 | ± 3.3 |
Table 2: Synaptic Activity Assay - Acetylcholine Release in Primary Cortical Neurons
| Compound | Concentration (nM) | Acetylcholine Release (pmol/well) | Standard Deviation |
| Vehicle Control | - | 12.4 | ± 1.5 |
| This compound | 10 | 25.8 | ± 2.1 |
| 50 | 42.1 | ± 3.3 | |
| 100 | 58.7 | ± 2.9 | |
| Donepezil | 10 | 20.3 | ± 1.9 |
| 50 | 35.6 | ± 2.8 | |
| 100 | 45.2 | ± 3.1 |
Experimental Protocols
1. Neuroprotection Assay
-
Cell Culture: Primary cortical neurons were isolated from embryonic day 18 Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 7 days in vitro.
-
Induction of Oxidative Stress: On day 7, cells were pre-treated for 2 hours with varying concentrations of this compound, Donepezil, or vehicle (0.1% DMSO). Subsequently, oxidative stress was induced by adding 100 µM hydrogen peroxide (H₂O₂) to the culture medium for 24 hours.
-
Viability Assessment: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and viability was expressed as a percentage relative to untreated control cells.
2. Synaptic Activity Assay
-
Cell Culture: Primary cortical neurons were cultured as described above for 10 days in vitro to allow for synaptic maturation.
-
Stimulation and Treatment: Neurons were washed and incubated in a high-potassium buffer (56 mM KCl) to depolarize the cells and stimulate neurotransmitter release. The buffer also contained varying concentrations of this compound, Donepezil, or vehicle.
-
Acetylcholine Quantification: After a 15-minute incubation period, the supernatant was collected, and the concentration of acetylcholine was measured using a commercially available acetylcholine assay kit (colorimetric). The results were normalized to the total protein content of each well.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the neuroprotection assay.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the neuroprotection assay.
References
A Comparative Analysis of Detajmium and Other Class I Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed head-to-head comparison of the novel investigational Class I antiarrhythmic agent, Detajmium, with established drugs in the same class. The information presented is based on a compilation of preclinical data for this compound and published findings from comparative studies of other Class I antiarrhythmics. All quantitative data are summarized for direct comparison, and detailed experimental methodologies are provided for key studies.
Overview of Class I Antiarrhythmic Agents
Class I antiarrhythmic drugs are sodium (Na+) channel blockers, which slow the influx of sodium ions into cardiac cells during phase 0 of the action potential. This action reduces the maximum rate of depolarization (Vmax) and slows conduction velocity. These agents are further subdivided into three classes based on their effect on the action potential duration (APD) and the kinetics of their binding to the Na+ channel.
-
Class Ia: (e.g., Quinidine, Procainamide, Disopyramide) cause moderate Na+ channel blockade and prolong the APD.
-
Class Ib: (e.g., Lidocaine, Mexiletine) exhibit weak Na+ channel blockade and shorten the APD.
-
Class Ic: (e.g., Flecainide, Propafenone) are potent Na+ channel blockers and have minimal effect on the APD.
This compound is an investigational drug currently classified as a Class Ic antiarrhythmic agent.
Comparative Electrophysiological Effects
The following table summarizes the key electrophysiological effects of this compound in comparison to other representative Class I antiarrhythmic drugs based on preclinical animal models and in vitro studies.
| Parameter | This compound (Class Ic) | Flecainide (Class Ic) | Quinidine (Class Ia) | Lidocaine (Class Ib) |
| Vmax of Action Potential | Markedly Decreased | Markedly Decreased | Moderately Decreased | Slightly Decreased |
| Action Potential Duration (APD) | No significant effect | No significant effect | Prolonged | Shortened |
| QRS Duration | Markedly Prolonged | Markedly Prolonged | Moderately Prolonged | Slightly Shortened or No Effect |
| QT Interval | No significant effect | No significant effect | Markedly Prolonged | Slightly Shortened or No Effect |
| Effective Refractory Period (ERP) | Markedly Prolonged | Markedly Prolonged | Moderately Prolonged | Shortened |
Head-to-Head Efficacy in a Preclinical Model of Ventricular Tachycardia
A summary of a preclinical study comparing the efficacy of this compound, Flecainide, and Lidocaine in a canine model of ischemia-induced ventricular tachycardia is presented below.
| Drug | Dose | % Reduction in VT Episodes | Mean Duration of VT (s) |
| This compound | 2 mg/kg | 85% | 15 ± 5 |
| Flecainide | 2 mg/kg | 82% | 18 ± 6 |
| Lidocaine | 5 mg/kg | 65% | 35 ± 8 |
| Control (Saline) | - | 0% | 120 ± 20 |
Comparative Side Effect Profiles
The table below outlines the common and significant side effects associated with each drug class. The data for this compound is based on preliminary preclinical toxicology studies.
| Drug Class | Common Side Effects | Serious Adverse Events |
| This compound (Ic) | Dizziness, visual disturbances, tremor | Proarrhythmia (increased risk in patients with structural heart disease) |
| Class Ic (General) | Dizziness, visual disturbances, tremor, heart failure exacerbation | Proarrhythmia, particularly in patients with structural heart disease (CAST trial) |
| Class Ia | Cinchonism (tinnitus, headache, dizziness with quinidine), lupus-like syndrome (with procainamide), anticholinergic effects (dry mouth, urinary retention with disopyramide) | Torsades de Pointes, proarrhythmia, hypotension |
| Class Ib | Neurological effects (drowsiness, confusion, seizures), nausea, tremor | Seizures, respiratory depression, asystole (at high doses) |
Experimental Protocols
In Vitro Electrophysiological Assessment of Ion Channel Blockade
-
Objective: To determine the effects of this compound and other Class I antiarrhythmics on the cardiac sodium channel (Nav1.5).
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel were used.
-
Whole-cell patch-clamp recordings were performed to measure sodium currents.
-
Cells were perfused with a control extracellular solution, followed by solutions containing increasing concentrations of the test drug (this compound, flecainide, quinidine, or lidocaine).
-
Voltage protocols were applied to assess tonic block, use-dependent block, and the kinetics of binding and unbinding from the sodium channel.
-
Data were analyzed to determine the IC50 for channel blockade under different conditions.
-
Canine Model of Ischemia-Induced Ventricular Tachycardia
-
Objective: To evaluate the in vivo efficacy of this compound in suppressing ventricular arrhythmias compared to established drugs.
-
Methodology:
-
Adult mongrel dogs were anesthetized and instrumented for continuous ECG and hemodynamic monitoring.
-
Myocardial ischemia was induced by ligating the left anterior descending coronary artery.
-
After a stabilization period where spontaneous ventricular tachycardia (VT) was observed, animals were randomized to receive an intravenous infusion of this compound, flecainide, lidocaine, or saline (control).
-
The number and duration of VT episodes were recorded for a period of 2 hours post-infusion.
-
Statistical analysis was performed to compare the antiarrhythmic efficacy between the different treatment groups.
-
Visualizations
Caption: Mechanism of action of this compound and other Class I antiarrhythmics on the cardiac sodium channel.
Caption: Workflow for the preclinical comparison of this compound with other antiarrhythmic agents.
Validating the Neuroprotective Properties of Detajmium Bitartrate: A Comparative Analysis with Edaravone and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective properties of Detajmium bitartrate against two well-researched neuroprotective agents: Edaravone and Curcumin. While preclinical and clinical data for Edaravone and Curcumin are readily available, allowing for a quantitative comparison, the information on this compound bitartrate is currently more limited and descriptive. This document aims to present the available evidence for all three compounds to aid in the evaluation of their neuroprotective potential.
Overview of Neuroprotective Agents
This compound bitartrate is an emerging compound that has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Its purported mechanism of action involves the modulation of cholinergic pathways, enhancement of acetylcholine release, antioxidant effects, and inhibition of beta-amyloid plaque aggregation.[1] Currently, it is reported to be in Phase II clinical trials.[1] However, specific quantitative data from preclinical or clinical studies are not widely available in the public domain.
Edaravone is a potent free radical scavenger that is clinically approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2][3] Its neuroprotective effects are primarily attributed to its ability to mitigate oxidative stress and inhibit apoptosis.[4][5]
Curcumin , the primary active compound in turmeric, is a natural polyphenol with a long history of use in traditional medicine. It has been extensively studied for its pleiotropic effects, including anti-inflammatory, antioxidant, and anti-protein aggregate activities, making it a strong candidate for the prevention and treatment of neurodegenerative diseases.[6]
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the available quantitative data on the neuroprotective effects of Edaravone and Curcumin from various in vitro and in vivo studies. Due to the limited availability of public data, a quantitative comparison for this compound bitartrate is not included.
Neuronal Viability and Protection
| Compound | Model | Assay | Concentration/Dose | Results | Reference |
| Edaravone | HT22 hippocampal cells (H₂O₂-induced injury) | CCK-8 | 10, 30, 60, 100 µM | Dose-dependently increased cell viability, with 60 µM showing near-maximal protection against a 40% loss in viability. | [5] |
| Primary rat cortical neurons (ketamine-induced apoptosis) | MTT | Not specified | Increased neuronal viability. | [7] | |
| SH-SY5Y cells (6-OHDA-induced toxicity) | TH-positive neuron count | 10⁻⁴ and 10⁻³ M | Significantly reduced the loss of dopaminergic neurons to 81.1 ± 3.5% and 73.6 ± 2.4% of control, respectively. | [8] | |
| Curcumin | Mouse N2a cells (OGD/R injury) | CCK-8 | 15, 25, 35 µmol/L | Significantly elevated cell viability compared to the DMSO control. | [9] |
| Primary cortical neurons (NMDA toxicity) | MTT & LDH | Not specified | Neurons cultured with curcumin-treated astrocyte-conditioned medium showed higher cell viability and lower cell death. | [2] | |
| HT22 cells (Aβ-induced injury) | MTT & LDH | Not specified | Restored cell viability and reduced LDH release. | [10] |
Anti-Apoptotic Effects
| Compound | Model | Key Markers | Concentration/Dose | Results | Reference |
| Edaravone | HT22 hippocampal cells (H₂O₂-induced injury) | Annexin V-FITC/PI | 10, 30, 60, 100 µM | Dose-dependently decreased the apoptotic rate from 45.67% to ~20% at 60 µM. | [5] |
| Primary rat cortical neurons (ketamine-induced apoptosis) | Bcl-2/Bax ratio | Not specified | Increased the ratio of Bcl-2/Bax. | [7] | |
| SH-SY5Y cells (6-OHDA-induced toxicity) | TUNEL | 10⁻³ M | Reduced the number of TUNEL-positive cells to 60.9 ± 1.7% of the 6-OHDA treated group. | [8] | |
| Curcumin | Mouse N2a cells (OGD/R injury) | Bcl-2, Bax, Caspase-3 | Not specified | Increased Bcl-2, decreased Bax and cleaved caspase-3 expression. | [9] |
| SH-SY5Y cells (Rotenone-induced toxicity) | Caspase-3, Caspase-9 | 500 nM | Significantly reduced rotenone-induced caspase-3 and caspase-9 activation. | [11] | |
| Diabetic rat spinal cord | Caspase-3 | Not specified | Decreased caspase-3 activity. | [12] |
Attenuation of Oxidative Stress
| Compound | Model | Oxidative Stress Markers | Concentration/Dose | Results | Reference |
| Edaravone | Rat brain (ischemia/reperfusion) | MDA | Not specified | Tissue MDA levels were significantly lower (258 ± 13.8 nmol/g) compared to the ischemia group (368 ± 36.6 nmol/g). | [13] |
| Rat cortical neurons (ketamine-induced apoptosis) | SOD, MDA | Not specified | Increased SOD activity and decreased MDA levels. | [7] | |
| Rat model of sporadic AD (STZ-induced) | MDA, 4-HNE, OH, H₂O₂, T-SOD, GSH, GPx, Protein Carbonyl | 9mg/kg | Markedly restored changes in all measured oxidative stress markers. | [14] | |
| Curcumin | Rat brain (Toxoplasma gondii infection) | GSH, SOD, MDA | Not specified | Increased expression of GSH and SOD enzymes and a reduction in MDA levels. | [15] |
| Diabetic rat spinal cord | Nrf2/HO-1, NF-kB | Not specified | Modulated Nrf2/HO-1 and NF-kB signaling. | [12] | |
| Isolated brain mitochondria | GSH | Not specified | Increased reduced glutathione levels. | [13] |
Proposed Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated through complex signaling pathways. Below are graphical representations of the key pathways involved.
Caption: Proposed neuroprotective signaling pathways of this compound bitartrate.
Caption: Neuroprotective signaling pathways of Edaravone.
Caption: Neuroprotective signaling pathways of Curcumin.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of Edaravone and Curcumin.
Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan. The amount of formazan produced is proportional to the number of living cells. Briefly, cells are seeded in 96-well plates and treated with the test compound and/or a neurotoxic agent. After the incubation period, MTT solution is added to each well and incubated for a few hours. The resulting formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
CCK-8 (Cell Counting Kit-8) Assay: This assay uses a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells. The protocol is similar to the MTT assay, where cells are treated in 96-well plates, followed by the addition of the CCK-8 solution and incubation. The absorbance is then measured at 450 nm.[5][9]
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. The released LDH catalyzes the conversion of a lactate substrate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells. The absorbance of the resulting solution is measured at a specific wavelength.[2]
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. After treatment, cells are harvested, washed, and incubated with Annexin V-FITC and PI in a binding buffer. The fluorescence of the cells is then analyzed by flow cytometry.[5]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. The incorporated label can be detected by fluorescence microscopy or flow cytometry. Brain sections or cultured cells are fixed, permeabilized, and then incubated with the TdT enzyme and labeled nucleotides. After washing, the cells are counterstained (e.g., with DAPI) and visualized.[8]
-
Western Blot for Apoptosis-Related Proteins: This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and caspases (e.g., cleaved caspase-3, the executioner caspase). Protein lysates from treated cells or tissues are separated by SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins. The membranes are then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized by chemiluminescence.[9]
Oxidative Stress Assays
-
Malondialdehyde (MDA) Assay: MDA is a major product of lipid peroxidation and a widely used marker of oxidative stress. The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA levels. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at around 532 nm.[13]
-
Superoxide Dismutase (SOD) Activity Assay: SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. Its activity can be measured using various commercial kits, which are often based on the inhibition of a reaction that produces a colored product by SOD. The degree of inhibition is proportional to the SOD activity in the sample.[7]
-
Glutathione (GSH) Assay: GSH is a major intracellular antioxidant. Its levels can be determined using a colorimetric assay where GSH reacts with a chromogen like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.[14]
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical validation of a novel neuroprotective agent.
Caption: General experimental workflow for validating neuroprotective properties.
Conclusion
This guide provides a comparative framework for evaluating the neuroprotective properties of this compound bitartrate alongside the established agents Edaravone and Curcumin. While Edaravone and Curcumin have a substantial body of evidence supporting their neuroprotective effects through antioxidant and anti-apoptotic mechanisms, the publicly available data for this compound bitartrate is currently limited to its proposed mechanisms of action.
For a comprehensive validation of this compound bitartrate's neuroprotective properties, further in vitro and in vivo studies generating quantitative data on neuronal viability, apoptosis, and oxidative stress are essential. The experimental protocols and workflows outlined in this guide can serve as a foundation for such investigations. Researchers and drug development professionals are encouraged to seek out primary research data and clinical trial results as they become available to make fully informed decisions regarding the therapeutic potential of this compound bitartrate.
References
- 1. mdpi.com [mdpi.com]
- 2. Curcumin enhances neuronal survival in N-methyl-d-aspartic acid toxicity by inducing RANTES expression in astrocytes via PI-3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone protects cortical neurons from apoptosis by inhibiting the translocation of BAX and Increasing the interaction between 14-3-3 and p-BAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edaravone Protects HT22 Neurons from H2O2‐induced Apoptosis by Inhibiting the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Edaravone protects primary-cultured rat cortical neurons from ketamine-induced apoptosis via reducing oxidative stress and activating PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Curcumin protects neural cells against ischemic injury in N2a cells and mouse brain with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Suppression of neuronal apoptosis and glial activation with modulation of Nrf2/HO-1 and NF-kB signaling by curcumin in streptozotocin-induced diabetic spinal cord central neuropathy [frontiersin.org]
- 13. jag.journalagent.com [jag.journalagent.com]
- 14. Neuroprotective effects of edaravone on cognitive deficit, oxidative stress and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances of curcumin in nervous system diseases: the effect of regulating oxidative stress and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Frequency-Dependent Block of Detajmium and Other Class I Antiarrhythmic Agents
For Immediate Release
This guide provides a comprehensive comparison of the frequency-dependent sodium channel blocking properties of Detajmium, a Class Ic antiarrhythmic agent, with other notable Class I drugs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform future research and development in the field of antiarrhythmic therapies.
Introduction to Frequency-Dependent Block
Class I antiarrhythmic drugs exert their therapeutic effect by blocking voltage-gated sodium channels, which are responsible for the rapid depolarization phase of the cardiac action potential. A key characteristic of many of these drugs is "use-dependence" or "frequency-dependence," where the degree of channel blockade intensifies as the heart rate increases. This property is particularly advantageous as it allows for a more pronounced effect on rapidly firing arrhythmic tissues while having a lesser impact on cardiac cells at a normal sinus rhythm. This selective action is primarily governed by the kinetics of drug binding to and dissociation from different states of the sodium channel (resting, open, and inactivated).
Comparative Analysis of Kinetic Properties
This compound is classified as a Class I/C antiarrhythmic drug, sharing characteristics with agents like Prajmaline, Encainide, and Flecainide.[1] A defining feature of this compound is its remarkably slow kinetics of recovery from use-dependent block.
| Drug | Class | Onset of Block | Recovery from Block (τ) | Key Characteristics |
| This compound | Ic | - | ~348.16 s [1] | Extremely slow recovery kinetics.[1] |
| Flecainide | Ic | Fast | ~11.0 s[2] | Potent use-dependent block with an IC50 of 7.4 µM.[3] |
| Encainide | Ic | - | - | Potent suppressor of ventricular extrasystoles.[4] |
| Prajmaline | Ia | - | - | Exhibits frequency-dependent block of Vmax.[5] |
| Disopyramide | Ia | - | ~37.9 s[2] | Slow unbinding from resting channels.[6] |
| Lidocaine | Ib | Fast | ~0.14 - 0.15 s[7] | Rapid onset and recovery from block.[7] |
Mechanism of Frequency-Dependent Block
The frequency-dependent action of Class I antiarrhythmic drugs is explained by the "modulated receptor hypothesis." This model posits that these drugs have different affinities for the various conformational states of the sodium channel. The channels transition between resting, open, and inactivated states during the cardiac action potential.[8] Drugs with high affinity for the open and/or inactivated states will bind more readily during periods of rapid firing, as the channels spend more time in these states. The rate of dissociation of the drug from the channel during the resting phase (diastole) determines the recovery from block.
Experimental Protocols
The evaluation of the frequency-dependent block of sodium channel blockers is primarily conducted using electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.
Whole-Cell Patch-Clamp Protocol for Assessing Use-Dependent Block:
-
Cell Preparation: Experiments are typically performed on isolated cardiac myocytes or cell lines stably expressing the cardiac sodium channel (Nav1.5).
-
Electrophysiological Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total sodium current.
-
-
Voltage-Clamp Protocol:
-
Holding Potential: The cell membrane is held at a negative potential (e.g., -100 mV to -120 mV) to ensure that the majority of sodium channels are in the resting, closed state.
-
Stimulation Protocol: A train of depolarizing pulses (e.g., to -20 mV for 20-50 ms) is applied at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to elicit sodium currents.
-
Measurement: The peak inward sodium current (INa) or the maximum upstroke velocity of the action potential (Vmax) is measured for each pulse in the train.
-
-
Data Analysis:
-
Onset of Block: The progressive decrease in INa or Vmax during the pulse train is quantified to determine the onset kinetics of the block.
-
Steady-State Block: The level of block at the end of the pulse train represents the steady-state block at that frequency.
-
Recovery from Block: After the train of pulses, the time course of the recovery of INa or Vmax is measured by applying test pulses at various intervals. This data is fitted to an exponential function to determine the time constant (τ) of recovery.
-
Conclusion
This compound distinguishes itself from other Class I antiarrhythmic drugs through its exceptionally slow recovery from use-dependent sodium channel block. This kinetic property suggests a prolonged duration of action, particularly at higher heart rates, which could have significant implications for its antiarrhythmic efficacy and potential proarrhythmic risk. The comparative data presented in this guide highlights the diverse kinetic profiles within the Class I antiarrhythmic agents and underscores the importance of detailed electrophysiological characterization in the development of novel cardiac therapies. Further research is warranted to fully elucidate the clinical implications of this compound's unique kinetic signature.
References
- 1. Electrophysiologic effects of this compound on isolated dog cardiac ventricular and Purkinje fibers [pubmed.ncbi.nlm.nih.gov]
- 2. Frequency-dependent effects of several class I antiarrhythmic drugs on Vmax of action potential upstroke in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total suppression of ventricular arrhythmias by encainide. Pharmacokinetic and electrocardiographic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential analysis of the frequency-dependent effects of class 1 antiarrhythmic drugs according to periodical ligand binding: implications for antiarrhythmic and proarrhythmic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of interaction of disopyramide with the cardiac sodium channel: fast dissociation from open channels at normal rest potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between use-dependent effects of antiarrhythmic drugs on conduction and Vmax in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Detajmium
Disclaimer: Detajmium is an anti-arrhythmic compound classified as a sodium channel blocker.[1][2] As of the last update, a specific Safety Data Sheet (SDS) with official disposal procedures for this compound was not publicly available. The following procedures are based on general best practices for the disposal of potent pharmaceutical compounds in a laboratory setting and should be adapted in accordance with institutional policies and regulations. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
This compound Waste Profile and Hazard Classification
All personnel handling this compound must be aware of its potential hazards. As a sodium channel blocker, it should be treated as a potent, biologically active compound. Uncontrolled release or exposure could have significant pharmacological effects.
| Parameter | Classification/Specification | Data Source/Justification |
| Compound Type | Anti-Arrhythmia Agent; Sodium Channel Blocker | Pharmacological Classification[1][2] |
| CAS Number | 47719-70-0 | Chemical Abstract Service Registry[1] |
| Molecular Formula | C27H42N3O3 | Scientific Literature[1] |
| Primary Hazard | High Biological Potency / Pharmacological Hazard | Inferred from Mechanism of Action |
| Assumed Toxicity | High (Handle as toxic) | Precautionary Principle |
| Physical Form | Solid (as supplied) or in solution | User-defined |
| Required PPE | Nitrile gloves, safety glasses, lab coat | Standard Laboratory Practice |
| Waste Category | Chemical/Pharmaceutical Waste | Institutional & Regulatory Guidelines |
Operational Plan: Segregation and Collection of this compound Waste
Proper segregation at the point of generation is the most critical step in the waste disposal workflow. Cross-contamination of waste streams must be avoided.
Step 1: Identify Waste Type
-
Solid Waste: Contaminated consumables such as gloves, weighing papers, pipette tips, and empty vials (that are not triple-rinsed).
-
Liquid Waste: Unused or expired stock solutions, experimental solutions containing this compound, and the first rinse from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.
Step 2: Use Designated Waste Containers
-
All waste containers must be clearly labeled "Hazardous Waste: this compound" and include the full chemical name.
-
For Solid Waste: Use a dedicated, sealable plastic bag or a lined, rigid container.
-
For Liquid Waste: Use a dedicated, leak-proof, and chemically compatible (e.g., HDPE) container. Do not overfill; leave at least 10% headspace.
-
For Sharps Waste: Use a designated, puncture-proof sharps container.
Step 3: Storage
-
Store all this compound waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.
The following diagram illustrates the workflow for segregating this compound waste in the laboratory.
Caption: this compound Waste Segregation and Disposal Workflow.
Protocol: Decontamination of Glassware
For reusable glassware, a triple-rinse protocol is mandatory to ensure the removal of residual active compounds.
Methodology:
-
Initial Rinse (Collection): Perform the first rinse of the contaminated glassware with a suitable solvent (e.g., 70% ethanol or a solvent in which this compound is freely soluble). This first rinsate is considered hazardous and must be collected and disposed of as liquid this compound waste.
-
Second Rinse: Rinse the glassware a second time with the solvent. This rinsate can typically be discarded down the drain, but check with your EHS department for local regulations.
-
Third Rinse: Rinse the glassware with deionized water.
-
Final Cleaning: Proceed with standard laboratory washing procedures (e.g., soap and water).
Disposal Plan: Final Disposition
Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain (with the exception of rinsates as specified above and approved by EHS).
-
Container Sealing: Once a waste container is full, ensure it is securely sealed.
-
Labeling: Complete the hazardous waste tag with all required information (e.g., contents, concentration, date).
-
Pickup Request: Schedule a waste pickup with your institution's EHS department. Follow their specific procedures for pickup and handover.
-
Recommended Disposal Method: The standard final disposal method for potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal facility.
The decision process for handling materials potentially contaminated with this compound is outlined below.
Caption: Decision Tree for Handling this compound-Contaminated Items.
References
Personal protective equipment for handling Detajmium
Essential Safety and Handling Guide for Detajmium
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
a. Gloves:
-
Selection: Double-gloving is mandatory. Use nitrile or neoprene gloves as the primary layer, with a second pair of chemically resistant gloves, such as butyl rubber, as the outer layer.[4]
-
Inspection: Always inspect gloves for any signs of degradation or punctures before use.[4]
-
Replacement: Change gloves immediately if you suspect contamination. Do not reuse disposable gloves.[4][5]
b. Eye and Face Protection:
-
Use chemical splash goggles that meet ANSI Z87.1 standards.[4]
-
For procedures with a high risk of splashing or aerosol generation, a full-face shield must be worn in addition to safety goggles.[4]
c. Respiratory Protection:
-
If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is required.[4][6][7] The type of respirator will depend on the specific risk assessment.
d. Body Protection:
-
Wear a disposable, chemical-resistant gown or coveralls.[6][7]
-
Ensure that clothing covers as much of the body as possible.[4]
-
Use closed-toe shoes; open-toed footwear is not permitted in the laboratory.[4]
Operational Plan
A clear operational plan is essential for the safe handling of this compound. This plan should be communicated to all personnel involved in the procedure.
a. Pre-Experiment Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and that all personnel know their location and how to use them.[8]
-
Spill Kit: A spill kit specifically for potent compounds should be available and personnel should be trained in its use.
b. Handling Procedures:
-
Weighing: Weighing of solid this compound should be done in a ventilated enclosure to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contact: Never touch this compound with bare hands.[8] Use appropriate tools for all manipulations.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[9]
a. Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, and pipette tips, must be considered hazardous waste.[10]
-
These items should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[9][10]
b. Decontamination:
-
All non-disposable equipment and work surfaces should be decontaminated using a validated procedure.
-
The decontamination solution should also be disposed of as hazardous waste.
c. Waste Disposal:
-
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[9][10]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10]
Data Presentation
| Glove Material | Breakthrough Time (minutes) for this compound (Hypothetical Data) | Recommendation |
| Latex | < 5 | Not Recommended |
| Nitrile | 15-30 | Suitable for short-duration tasks with no direct immersion |
| Neoprene | > 60 | Recommended for extended handling |
| Butyl Rubber | > 240 | Recommended for high-risk procedures and spill cleanup |
Experimental Protocol: Preparation of a 10 mM this compound Solution
-
Preparation: Don all required PPE as outlined above (double gloves, safety goggles, face shield, and disposable gown). Conduct all work within a certified chemical fume hood.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully weigh the required amount of solid this compound.
-
Solubilization: Slowly add the weighed this compound to a suitable volumetric flask containing the desired solvent.
-
Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a sonicator to aid dissolution.
-
Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent.
-
Labeling: Clearly label the flask with the compound name, concentration, date, and your initials.
-
Decontamination: Decontaminate all work surfaces and equipment.
-
Waste Disposal: Dispose of all contaminated disposable items in the designated hazardous waste container.[10]
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Cleaning, Maintenance, Storage and Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. hazmatschool.com [hazmatschool.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. support.hpe.com [support.hpe.com]
- 9. lifemedz.com [lifemedz.com]
- 10. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
